molecular formula C20H22Cl3N3O B1665468 Amopyroquin hydrochloride CAS No. 10350-81-9

Amopyroquin hydrochloride

Cat. No.: B1665468
CAS No.: 10350-81-9
M. Wt: 426.8 g/mol
InChI Key: ZIROSOHFLOYBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amopyroquine hydrochloride is a biochemical with anticholinesterase activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10350-81-9

Molecular Formula

C20H22Cl3N3O

Molecular Weight

426.8 g/mol

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride

InChI

InChI=1S/C20H20ClN3O.2ClH/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24;;/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23);2*1H

InChI Key

ZIROSOHFLOYBBU-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

550-81-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

amopyroquin
amopyroquine
amopyroquine dihydrochloride
amopyroquine hydrochloride
PAM 780

Origin of Product

United States

Foundational & Exploratory

Technical Guide to the Physicochemical Characterization of Amopyroquine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of amopyroquine, focusing on its molecular formula and weight. Amopyroquine, a 4-aminoquinoline derivative closely related to amodiaquine, is a compound of interest in antimalarial research. This document delineates the distinct properties of both the free base (amopyroquine) and its dihydrochloride salt (amopyroquine hydrochloride), offering a foundational reference for researchers. It details the methodologies for empirical formula and molecular weight verification through elemental analysis and mass spectrometry, respectively, and provides structured protocols to ensure scientific rigor and reproducibility in a laboratory setting.

Introduction and Chemical Lineage

Amopyroquine is a synthetic compound belonging to the 4-aminoquinoline class, a cornerstone in the development of antimalarial drugs[1][2]. Its structure is analogous to amodiaquine, differing by the substitution of a pyrrolidinyl group for the diethylamino group in the side chain. This structural modification influences its pharmacokinetic and pharmacodynamic profile. While primarily investigated for its antimalarial properties, where its proposed mechanism involves the inhibition of hemozoin biocrystallization in the malarial parasite, amopyroquine has also been noted for its anticholinesterase activity[1][3].

For practical applications in research and formulation, amopyroquine is often prepared as a hydrochloride salt to enhance its solubility and stability. It is crucial for researchers to distinguish between the free base and its salt form, as their molecular weights and formulas differ, impacting stoichiometric calculations for assays and formulation development. This guide will clarify these distinctions and provide the technical basis for their verification.

Core Chemical Identity: Free Base vs. Hydrochloride Salt

The fundamental identity of a chemical compound is defined by its molecular structure, formula, and weight. For amopyroquine, it is essential to differentiate between the parent compound (free base) and its common salt form, the dihydrochloride.

Chemical Structure

The molecular architecture of amopyroquine consists of a 7-chloroquinoline nucleus linked at the 4-position to a 4-amino-2-(pyrrolidin-1-ylmethyl)phenol side chain.

Caption: Schematic of the Amopyroquine molecular structure.

Physicochemical Properties Summary

The following table summarizes the key identifiers for both amopyroquine and its dihydrochloride salt, compiled from authoritative chemical databases[3][4][5].

PropertyAmopyroquine (Free Base)Amopyroquine Dihydrochloride
Synonyms 4-[(7-Chloro-4-quinolinyl)amino]-2-(1-pyrrolidinylmethyl)phenol[1][2]Amopyroquin dihydrochloride[5]
CAS Number 550-81-2[6][7]10350-81-9[3][5]
Molecular Formula C₂₀H₂₀ClN₃O[2][4]C₂₀H₂₂Cl₃N₃O (C₂₀H₂₀ClN₃O · 2HCl)[5]
Molecular Weight 353.85 g/mol [2][4]426.77 g/mol (Calculated)
Exact Mass 353.1295 u[3]425.0855 u (Calculated for [M+H]⁺ of base)
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol[3]4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride[5]
Elemental Composition

The theoretical elemental composition provides a fundamental benchmark for verifying the purity and identity of a synthesized compound.

ElementAmopyroquine (Free Base)
Carbon (C) 67.89%[3]
Hydrogen (H) 5.70%[3]
Chlorine (Cl) 10.02%[3]
Nitrogen (N) 11.88%[3]
Oxygen (O) 4.52%[3]

Experimental Verification Protocols

To ensure the identity and purity of amopyroquine or its hydrochloride salt in a research setting, standardized analytical techniques are employed. The following sections provide self-validating, step-by-step protocols for the determination of molecular weight and elemental composition.

Workflow for Physicochemical Characterization

The logical flow for confirming the identity of a new batch of amopyroquine involves sequential analytical validation, starting with mass spectrometry for molecular weight and followed by elemental analysis for formula confirmation.

G cluster_workflow Amopyroquine Characterization Workflow Sample Amopyroquine HCl Sample Prep_MS Sample Preparation (Dilution in MeOH/H₂O) Sample->Prep_MS Prep_EA Sample Preparation (Precise Weighing) Sample->Prep_EA ESI_MS ESI-MS Analysis (Positive Ion Mode) Prep_MS->ESI_MS Data_MS Data Analysis (Identify [M+H]⁺ Peak) ESI_MS->Data_MS Result_MW Result: Molecular Weight (Compare with 353.85 Da) Data_MS->Result_MW Combustion Combustion Analysis Prep_EA->Combustion Data_EA Data Analysis (Measure %C, H, N) Combustion->Data_EA Result_Formula Result: Elemental Composition (Compare with Theoretical %) Data_EA->Result_Formula

Caption: Standard workflow for the verification of Amopyroquine identity.

Protocol: Molecular Weight Verification via Mass Spectrometry

Objective: To confirm the molecular weight of the amopyroquine free base using Electrospray Ionization Mass Spectrometry (ESI-MS).

Causality: ESI is a soft ionization technique ideal for analyzing polar, non-volatile molecules like amopyroquine. It protonates the basic nitrogen atoms in the molecule, primarily yielding a pseudomolecular ion ([M+H]⁺) whose mass-to-charge ratio (m/z) allows for the direct calculation of the monoisotopic molecular weight.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of amopyroquine hydrochloride.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) solution of methanol and deionized water to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:1000 in the same solvent, resulting in a final concentration of 1 µg/mL. The presence of the hydrochloride salt aids dissolution.

  • Instrumentation (Typical Parameters):

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Scan Range: 100–600 m/z.

    • Nebulizer Gas (N₂): 1.5–2.0 Bar.

    • Drying Gas (N₂): 8–10 L/min at 250–300 °C.

  • Data Acquisition:

    • Infuse the working solution into the ESI source at a flow rate of 5–10 µL/min.

    • Acquire data for 1–2 minutes to obtain a stable signal and generate an averaged mass spectrum.

  • Data Analysis & Validation:

    • Identify the most abundant peak in the spectrum. For amopyroquine, this should correspond to the protonated molecule ([M+H]⁺).

    • Expected Result: A high-intensity peak should be observed at an m/z value of approximately 354.1373, corresponding to the monoisotopic mass of the protonated free base (C₂₀H₂₁ClN₃O⁺).

    • Validation: The observed m/z must be within a 5 ppm mass accuracy tolerance of the theoretical value. The isotopic pattern should also match the theoretical pattern for a molecule containing one chlorine atom (a characteristic ~3:1 ratio for the A and A+2 peaks).

Protocol: Elemental Formula Confirmation

Objective: To verify the empirical formula of amopyroquine by determining the mass percentages of Carbon, Hydrogen, and Nitrogen.

Causality: Combustion analysis is a definitive method for determining the elemental composition of an organic compound. The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified to calculate the percentage of each element in the original sample.

Methodology:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvent or moisture, which would artificially inflate hydrogen and oxygen percentages.

    • Using a microbalance, accurately weigh 1–3 mg of the amopyroquine sample into a tin capsule.

  • Instrumentation:

    • Utilize a calibrated CHN Elemental Analyzer.

    • The instrument should be calibrated using a certified standard (e.g., acetanilide) prior to running the sample.

  • Analysis:

    • The sample is dropped into a high-temperature combustion furnace (~950 °C).

    • The resulting combustion gases are passed through a reduction furnace and then separated by gas chromatography.

    • A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂.

  • Data Analysis & Validation:

    • The instrument's software calculates the weight percentages of C, H, and N.

    • Expected Result: The experimental percentages should align with the theoretical values for C₂₀H₂₀ClN₃O.

    • Validation: The experimental values for C, H, and N must be within ±0.4% of the theoretical values to confirm the empirical formula[3].

Conclusion

This guide has established the precise molecular formula and weight for both amopyroquine (C₂₀H₂₀ClN₃O; 353.85 g/mol ) and its dihydrochloride salt (C₂₀H₂₂Cl₃N₃O; 426.77 g/mol ). Adherence to the detailed protocols for mass spectrometry and elemental analysis will ensure the unambiguous identification and quality control of this compound in a research or drug development setting. Accurate characterization is the foundational step for all subsequent biological, toxicological, and formulation studies.

References

  • CAS Common Chemistry. Amopyroquine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25193, Amopyroquine hydrochloride. [Link]

Sources

Mastering Amopyroquin Stock Solutions: A Technical Guide to Solubility in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The antimalarial agent amopyroquin, a 4-aminoquinoline derivative, presents a critical challenge in preclinical and in vitro research: its solubility. The choice of solvent for preparing stock solutions—primarily between aqueous buffers and dimethyl sulfoxide (DMSO)—profoundly impacts experimental reproducibility, accuracy, and the ultimate validity of the data generated. This technical guide provides an in-depth analysis of amopyroquin's solubility characteristics, offering evidence-based protocols and explaining the causal factors behind solvent selection to ensure scientific integrity in drug development and research applications.

The Criticality of Solvent Selection for Amopyroquin

Amopyroquin, like many aromatic compounds, exhibits poor aqueous solubility in its free base form. This intrinsic property necessitates the use of organic solvents for creating concentrated stock solutions, with DMSO being the most common choice in discovery research. However, the introduction of an organic solvent into a biological assay can introduce confounding variables, including direct cytotoxicity or off-target effects. Therefore, understanding the trade-offs between aqueous and DMSO-based stock solutions is paramount for robust experimental design.

The core challenge lies in balancing the need for a high-concentration stock solution to minimize the volume of solvent added to an assay with the imperative to avoid compound precipitation in the aqueous environment of the final assay medium. Precipitation can lead to an inaccurate estimation of the compound's potency and efficacy.

Comparative Solubility of Amopyroquin: Water vs. DMSO

Direct quantitative solubility data for amopyroquin is not extensively published. However, by examining the physicochemical properties of its close analog, amodiaquine, and information from chemical suppliers, we can establish a reliable framework for its solubility behavior.

  • Aqueous Solubility: Amopyroquin free base is expected to be poorly soluble in water. The structurally similar compound, amodiaquine, is described as "practically insoluble in water"[1]. This is a common characteristic of 4-aminoquinoline antimalarials. However, the salt form, amopyroquin hydrochloride, will exhibit significantly greater aqueous solubility. For instance, amodiaquine dihydrochloride dihydrate is soluble in water[2]. This increased solubility is due to the protonation of the amine groups, which allows for ionic interactions with water molecules.

The following table summarizes the expected solubility characteristics of amopyroquin:

Solvent Amopyroquin (Free Base) This compound (Salt) Key Considerations
Water / Aqueous Buffer (e.g., PBS) Very Poor / Practically InsolubleSignificantly more solublepH-dependent; solubility may decrease in neutral or alkaline buffers.
Dimethyl Sulfoxide (DMSO) HighHighPotential for cytotoxicity at higher final assay concentrations; hygroscopic nature can introduce water over time.

Strategic Framework for Solvent Selection

The choice between water (for the hydrochloride salt) and DMSO for preparing amopyroquin stock solutions is contingent on the specific requirements of the experiment. The following decision-making workflow can guide researchers in making an informed choice.

G start Start: Need to prepare Amopyroquin stock solution exp_type What is the final desired concentration in the assay? start->exp_type solvent_choice Is this compound available? exp_type->solvent_choice High concentration needed exp_type->solvent_choice Low to moderate concentration use_dmso Use DMSO for stock solution solvent_choice->use_dmso No use_hcl_water Consider using Amopyroquin HCl in aqueous buffer solvent_choice->use_hcl_water Yes final_dmso_conc Calculate final DMSO concentration in assay use_dmso->final_dmso_conc check_solubility Empirically determine the required concentration's solubility in aqueous buffer use_hcl_water->check_solubility solubility_ok Is it soluble? check_solubility->solubility_ok solubility_ok->use_dmso No proceed_hcl Proceed with aqueous stock solution solubility_ok->proceed_hcl Yes dmso_ok Is final DMSO concentration <0.5%? final_dmso_conc->dmso_ok proceed_dmso Proceed with DMSO stock. Include vehicle control. dmso_ok->proceed_dmso Yes reassess Re-evaluate experiment. Consider lower concentration or alternative formulation. dmso_ok->reassess No

Caption: Solvent selection workflow for Amopyroquin stock preparation.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing amopyroquin stock solutions. These protocols are designed to be self-validating by incorporating best practices that ensure accuracy and reproducibility.

Protocol 1: Preparation of Amopyroquin Stock Solution in DMSO

This protocol is suitable for the free base or hydrochloride salt of amopyroquin and is the recommended starting point for most in vitro assays due to the high solubility of the compound in DMSO.

Materials:

  • Amopyroquin (free base or hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the container of amopyroquin to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of amopyroquin powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to add the solvent in increments.

  • Dissolution: Vortex the solution thoroughly until the amopyroquin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but be cautious of potential compound degradation with excessive heat. Visually inspect the solution against a light source to ensure no particulates remain.

  • Sterilization (Optional but Recommended): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months when stored properly[4].

Protocol 2: Preparation of this compound Aqueous Stock Solution

This protocol is only suitable for the hydrochloride salt of amopyroquin. It is advantageous for assays that are highly sensitive to DMSO.

Materials:

  • This compound

  • Sterile, purified water or a suitable sterile buffer (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Sterile conical tubes or glass vials

  • Vortex mixer and/or sonicator

  • Pipettes and sterile filter tips

  • pH meter (if preparing a buffered solution)

Procedure:

  • Pre-weighing Preparation: As with the DMSO protocol, allow the this compound to reach room temperature before opening.

  • Weighing: Weigh the desired amount of this compound into a sterile tube.

  • Solvent Addition and Dissolution: Add the calculated volume of sterile water or buffer. Vortex vigorously. Sonication in a water bath can aid in the dissolution of poorly soluble compounds. Amodiaquine hydrochloride has a reported solubility of at least 16.47 mg/mL in water with ultrasonic assistance.

  • pH Adjustment (if necessary): If using an unbuffered aqueous solution, the pH may be acidic. For certain cell-based assays, adjusting the pH closer to physiological levels may be necessary. Do this carefully with dilute NaOH, keeping in mind that increasing the pH can decrease the solubility of the 4-aminoquinoline.

  • Sterilization: Filter the aqueous stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot into single-use volumes and store at -20°C. Aqueous stock solutions are generally less stable than their DMSO counterparts and should ideally be prepared fresh. If stored, they should be used within a shorter timeframe.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your experimental results, incorporate the following self-validating practices into your workflow:

  • Vehicle Controls: Always include a vehicle control in your experiments. This is a sample that receives the same volume of solvent (DMSO or aqueous buffer) as the test samples but without the dissolved amopyroquin. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

  • Solubility Checks: Before proceeding with a large-scale experiment, perform a small-scale solubility test at your highest desired working concentration in the final assay medium. This can be as simple as adding the appropriate volume of your stock solution to the medium and visually inspecting for any precipitation or cloudiness over the time course of your experiment.

  • Final DMSO Concentration: When using a DMSO stock solution, always calculate the final percentage of DMSO in your assay. It is a widely accepted practice to keep the final DMSO concentration below 0.5% (v/v) to minimize solvent-induced artifacts[5].

  • Documentation: Meticulously document the lot numbers of the amopyroquin and solvents used, the date of preparation of the stock solution, and the storage conditions.

Conclusion and Future Perspectives

The successful use of amopyroquin in research hinges on the correct preparation of stock solutions. While DMSO offers a robust and generally applicable method for achieving high concentration stocks, the potential for improved aqueous solubility with the hydrochloride salt provides a valuable alternative for sensitive biological systems. By understanding the underlying chemical principles and adhering to rigorous, well-documented protocols, researchers can mitigate experimental variability and generate high-quality, reproducible data. As research on amopyroquin and its analogs continues, the development of novel formulations to enhance aqueous solubility will be a key area of advancement, further refining our ability to probe its biological activity with precision.

References

  • O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., p. 95. [Link]

  • The International Pharmacopoeia - Ninth Edition, 2019. Amodiaquine. [Link]

  • PubChem Compound Summary for CID 2165, Amodiaquine. National Center for Biotechnology Information. [Link]

  • Cheng, Y., et al. (2011). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

  • PubChem Compound Summary for CID 25193, Amopyroquine hydrochloride. National Center for Biotechnology Information. [Link]

  • Kozikowski, A. P., et al. (2007). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]

  • ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]

  • (2025-08-06) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Amopyroquine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a simple, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the antimalarial drug amopyroquine in human plasma. The method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. This protocol is designed for researchers in clinical pharmacology, drug metabolism, and pharmacokinetic studies. The entire workflow, from sample preparation to data analysis, is presented with detailed, step-by-step protocols. The validation strategy is outlined in accordance with internationally recognized guidelines to ensure data integrity and reliability.

Introduction: The Rationale for Amopyroquine Quantification

Amopyroquine is a 4-aminoquinoline antimalarial agent, structurally related to chloroquine. Its efficacy and safety profile are of significant interest in the context of emerging drug resistance in Plasmodium falciparum. To properly evaluate its clinical utility, pharmacokinetic (PK) studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties. A validated bioanalytical method for quantifying amopyroquine in biological matrices like plasma is the cornerstone of such studies.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible, robust, and cost-effective technique for this purpose, making it an ideal choice for many research and clinical laboratories.[2]

This guide provides a comprehensive framework for developing and validating an HPLC method for amopyroquine, explaining the scientific principles behind each decision in the development process.

Foundational Principles: Method Development Strategy

The development of a robust bioanalytical method is a systematic process, grounded in the physicochemical properties of the analyte and the nature of the biological matrix.

Analyte Physicochemical Properties: A Predictive Approach

While detailed experimental data for amopyroquine is not extensively published, we can infer its likely properties from its 4-aminoquinoline structure, similar to that of chloroquine and hydroxychloroquine.

  • UV Absorbance: The quinoline ring is a strong chromophore. Chloroquine has a significant absorbance maximum around 343 nm.[3] This provides a strong basis for selecting the UV detection wavelength for amopyroquine, ensuring high sensitivity.

  • Ionization (pKa): Amopyroquine, like chloroquine, is a polyprotic basic compound. The pKa values of a drug are critical as they dictate its charge state at a given pH, which in turn significantly affects its retention on a reversed-phase column.[4] Controlling the mobile phase pH is therefore essential for achieving reproducible retention times and optimal peak shapes.

  • Lipophilicity (log P): The octanol-water partition coefficient (log P) indicates the hydrophobicity of a compound. This property is fundamental to its retention in reversed-phase chromatography.[5] Amopyroquine is expected to be moderately lipophilic, making it well-suited for separation on a C18 stationary phase.

Chromatographic System Selection: The Core of the Analysis

The goal is to achieve a symmetric peak for amopyroquine, well-resolved from endogenous plasma components and the internal standard, within a reasonable run time.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is the logical first choice.[6][7] Its nonpolar nature provides effective retention for moderately nonpolar analytes like amopyroquine when used with a polar mobile phase. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase: The mobile phase must be optimized for resolution, peak shape, and run time.

    • Composition: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • pH Control: To ensure consistent ionization of the basic amopyroquine molecule and to minimize peak tailing (a common issue with basic compounds), the aqueous component should be buffered. A pH in the acidic range (e.g., pH 3.0-4.0) using a buffer like phosphate or acetate will ensure the analyte is consistently protonated, leading to stable retention and improved peak symmetry.

  • Internal Standard (IS): An internal standard is crucial in bioanalytical methods to compensate for variability during sample preparation and injection.[8] The ideal IS is a compound structurally similar to the analyte with similar extraction and chromatographic properties, but which is well-resolved from the analyte. Chloroquine or hydroxychloroquine would be excellent candidates for the analysis of amopyroquine.[3]

Plasma Sample Preparation: Isolating the Analyte

Plasma is a complex matrix containing high concentrations of proteins that can interfere with the analysis and damage the HPLC column.[9] Therefore, a sample clean-up step is mandatory.

Sample_Preparation_Decision Start Plasma Sample Method Choose Extraction Method Start->Method PPT Protein Precipitation (PPT) Method->PPT Speed & Simplicity LLE Liquid-Liquid Extraction (LLE) Method->LLE Higher Selectivity SPE Solid-Phase Extraction (SPE) Method->SPE Maximum Cleanliness PPT_Adv Pros: Fast, Simple Cons: 'Dirty' Extract PPT->PPT_Adv Final Inject into HPLC PPT->Final LLE_Adv Pros: Cleaner Extract Cons: Labor Intensive LLE->LLE_Adv LLE->Final SPE_Adv Pros: Cleanest Extract, High Recovery Cons: Costly, Method Dev. Needed SPE->SPE_Adv SPE->Final

For this application note, Protein Precipitation (PPT) is selected as the primary method due to its simplicity, speed, and adequate performance for many drug quantification assays.[10] It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate the proteins.[11]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Objective: To prepare accurate solutions for method calibration and validation.

Materials:

  • Amopyroquine reference standard

  • Internal Standard (IS) reference standard (e.g., Chloroquine)

  • HPLC-grade methanol

  • Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of amopyroquine and IS into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. This yields a 1 mg/mL stock solution. Store at -20°C.

  • Working Stock Solutions (100 µg/mL):

    • Dilute 1 mL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

  • Spiking Solutions:

    • Prepare serial dilutions from the working stock solutions using a 50:50 methanol:water mixture to create a series of spiking solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards (CS):

    • In separate microcentrifuge tubes, spike 90 µL of drug-free plasma with 10 µL of the appropriate amopyroquine spiking solution to achieve a calibration curve ranging from approximately 10 ng/mL to 2000 ng/mL (e.g., 10, 25, 50, 100, 250, 500, 1000, 2000 ng/mL).

  • Quality Control (QC) Samples:

    • Prepare QC samples in bulk by spiking drug-free plasma at four concentrations:

      • Lower Limit of Quantification (LLOQ): Same as the lowest CS.

      • Low QC (LQC): ~3x LLOQ.

      • Medium QC (MQC): Mid-range of the calibration curve.

      • High QC (HQC): ~80% of the highest CS.

Protocol 2: Plasma Sample Preparation by Protein Precipitation

Objective: To extract amopyroquine and the IS from plasma while removing interfering proteins.

Procedure:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 100 µL of the corresponding plasma sample into the labeled tubes.

  • Add 20 µL of the IS working solution (e.g., 500 ng/mL) to every tube except the blank.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.[11]

  • Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant (~350 µL) to a clean HPLC vial with an insert.

  • Inject 20 µL of the supernatant into the HPLC system.

Protocol 3: HPLC System and Chromatographic Conditions

Objective: To achieve optimal chromatographic separation of amopyroquine and the IS.

ParameterRecommended ConditionJustification
HPLC System A system with a quaternary pump, autosampler, column oven, and UV/Vis detectorStandard equipment for robust and reproducible analysis.
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and separation for moderately polar compounds like amopyroquine.[6]
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acidBuffering ensures consistent ionization and good peak shape for the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.
Gradient/Isocratic Isocratic: 70% A / 30% B (Adjust as needed based on initial runs)An isocratic run is simpler and more robust if it provides adequate separation within a reasonable time.
Column Temperature 35 °CElevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks.
Injection Volume 20 µLA typical volume that balances sensitivity with potential for peak broadening.
UV Detection 343 nmBased on the strong absorbance of the quinoline chromophore found in similar compounds.[3]
Run Time ~10 minutes (or until both IS and analyte have eluted and the baseline is stable)Should be sufficient for elution and column re-equilibration.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is developed, it must be rigorously validated to demonstrate that it is suitable for its intended purpose. The validation should be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[12][13][14]

Validation_Workflow cluster_prep Preparation cluster_runs Validation Experiments cluster_analysis Analysis & Reporting Prep Prepare CS and QC Samples Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy & Precision (Intra- & Inter-day) LLOQ LLOQ Determination Recovery Extraction Recovery Matrix Matrix Effect Stability Stability Studies Analysis Data Analysis Selectivity->Analysis Linearity->Analysis Accuracy->Analysis LLOQ->Analysis Recovery->Analysis Matrix->Analysis Stability->Analysis Report Validation Report Analysis->Report Compare against Acceptance Criteria Final Method Validated Report->Final

Key Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (based on FDA/EMA Guidelines)[12][13]
Selectivity To ensure no interference from endogenous plasma components at the retention times of the analyte and IS.Response in blank plasma from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To define the concentration range over which the method is accurate and precise.At least 6 non-zero points. The correlation coefficient (r²) should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.For QC samples (LQC, MQC, HQC), the mean accuracy should be within ±15% of nominal, and the coefficient of variation (CV%) should be ≤15%.
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response. Accuracy should be within ±20% of nominal, and precision (CV%) should be ≤20%.
Extraction Recovery The efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible across the concentration range.
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.The CV% of the IS-normalized matrix factor calculated from ≥6 sources of plasma should be ≤15%.
Stability To ensure the analyte is stable during sample handling, processing, and storage.Mean concentration of stability samples at LQC and HQC should be within ±15% of the nominal concentration under various conditions (freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC-UV method for the quantification of amopyroquine in human plasma. By following the outlined procedures for sample preparation, chromatographic separation, and method validation, researchers can establish a reliable and robust analytical tool. This method is well-suited for supporting essential pharmacokinetic and clinical studies, thereby contributing to the comprehensive evaluation of amopyroquine as a potential antimalarial therapeutic.

References

  • Coelho, E. B., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114045. [Link]

  • Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of hydroxychloroquine. Clinical Pharmacokinetics, 31(4), 257-274.
  • Karim, E. A., et al. (2010). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Liquid Chromatography & Related Technologies, 33(15), 1436-1448. (This is a representative citation for HPLC methods for similar compounds). [Link]

  • Ali, M. S., et al. (2012). Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies. Antimicrobial Agents and Chemotherapy, 56(8), 4159-4164. [Link]

  • ResearchGate. (2024). What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC? [Link]

  • Al-Soud, Y. A., & Al-Masri, I. M. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4235. [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc.[Link]

  • Le-Nguyen, N., et al. (1998). A new and simple solid-phase extraction method for LC determination of pyronaridine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 841-846. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. (2016). ResearchGate. [Link]

  • de Souza, M. V. N., et al. (2008). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 19(7), 1364-1370. [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (2021). ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

  • A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, dihydroartemisinin and quercetin in rat plasma and its application to pharmacokinetic studies. (2019). RSC Publishing. [Link]

  • da Silva, A. B., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 177-182. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023). KCAS Bioanalytical & Biomarker Services. [Link]

  • Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. (2022). PubMed Central. [Link]

  • Solid-phase extraction procedure. (n.d.). ResearchGate. [Link]

  • Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. [Link]

  • Methods and techniques for assessing exposure to antimalarial drugs in clinical field studies. (n.d.). World Health Organization. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia. (2021). PubMed Central. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. (2022). Therapeutic Goods Administration. [Link]

  • Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. (2015). Der Pharma Chemica. [Link]

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. (2008). Journal of the Brazilian Chemical Society. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (2017). Journal of Analytical Toxicology. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). SGS. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]

  • Application of HPLC in Quality Analysis of Hydroxychloroquine Sulfate. (n.d.). Shimadzu. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation. [Link]

  • A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma. (2010). MDPI. [Link]

Sources

Application Notes & Protocols: A Guide to the Spectrophotometric Analysis of Amopyroquin Absorbance Peaks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Amopyroquin

Amopyroquin, a 4-aminoquinoline derivative, is a compound of significant interest in antimalarial drug development programs.[1] Its structural similarity to amodiaquine, a widely used antimalarial agent, underscores the need for robust and reliable analytical methods to determine its concentration, purity, and stability.[2] Spectrophotometry, a cornerstone of pharmaceutical analysis, offers a simple, cost-effective, and rapid approach for these critical quality assessments.[3][4]

This comprehensive guide provides a detailed protocol for the spectrophotometric analysis of amopyroquin, focusing on the determination of its absorbance peaks. The methodologies outlined herein are grounded in established principles of analytical chemistry and are designed to be self-validating, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.[5] While direct spectrophotometric methods for amopyroquin are not extensively documented, the protocols presented are adapted from well-established methods for the closely related compound, amodiaquine, and provide a strong foundation for method development and validation.[6][7]

Underlying Principles: The Beer-Lambert Law in Practice

The quantitative analysis of amopyroquin via UV-Visible spectrophotometry is fundamentally based on the Beer-Lambert Law.[8] This principle states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.[3] The wavelength of maximum absorbance (λmax) is a characteristic feature of a molecule and provides the highest sensitivity for its quantification.[3] By identifying the λmax of amopyroquin, a reliable and sensitive analytical method can be established.

Experimental Workflow for Amopyroquin Analysis

The following diagram illustrates the logical flow of the spectrophotometric analysis of amopyroquin, from sample preparation to data interpretation.

Spectrophotometric Analysis Workflow Figure 1: Amopyroquin Spectrophotometric Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Reagent_Prep Reagent & Standard Preparation Sample_Prep Sample Preparation (e.g., from dosage form) Reagent_Prep->Sample_Prep Spectro_Scan Spectrophotometer Wavelength Scan (to determine λmax) Sample_Prep->Spectro_Scan Calibration_Curve Generation of Calibration Curve (at λmax) Spectro_Scan->Calibration_Curve Sample_Analysis Analysis of Unknown Sample (at λmax) Calibration_Curve->Sample_Analysis Quantification Quantification of Amopyroquin Sample_Analysis->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: A flowchart outlining the key stages of amopyroquin spectrophotometric analysis.

Detailed Protocols

Part 1: Preparation of Reagents and Standard Solutions
  • Rationale: Accurate preparation of standard solutions is paramount for the generation of a reliable calibration curve, which is the basis for quantifying the unknown sample. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact with the solvent in a way that would alter its absorbance spectrum.

  • Protocol:

    • Solvent Selection: Based on the known solubility of 4-aminoquinolines, 0.1 N Hydrochloric Acid (HCl) is a suitable solvent.[9]

    • Stock Standard Solution (100 µg/mL):

      • Accurately weigh 10 mg of amopyroquin reference standard.

      • Transfer to a 100 mL volumetric flask.

      • Dissolve in and dilute to volume with 0.1 N HCl. Mix thoroughly.

    • Working Standard Solutions:

      • Prepare a series of working standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10 µg/mL). This range is based on typical linearity ranges for similar compounds.[6]

Part 2: Determination of Maximum Absorbance (λmax)
  • Rationale: Identifying the λmax is crucial as it provides the greatest sensitivity and minimizes deviations from the Beer-Lambert Law.[3]

  • Protocol:

    • Prepare a representative standard solution of amopyroquin (e.g., 10 µg/mL).

    • Using a UV-Visible spectrophotometer, scan the solution over a wavelength range of 200-400 nm, using 0.1 N HCl as the blank.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for amopyroquin under these conditions. For the related compound amodiaquine, absorbance maxima have been observed around 342-343 nm.[7]

Part 3: Generation of the Calibration Curve
  • Rationale: A calibration curve establishes the relationship between absorbance and concentration, allowing for the determination of the concentration of an unknown sample from its absorbance reading.

  • Protocol:

    • Set the spectrophotometer to the predetermined λmax.

    • Measure the absorbance of each of the prepared working standard solutions, using 0.1 N HCl as the blank.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a strong linear relationship.

Part 4: Analysis of an Unknown Sample
  • Rationale: This protocol allows for the quantification of amopyroquin in a sample of unknown concentration, such as a pharmaceutical formulation.

  • Protocol:

    • Prepare the unknown sample in the same solvent (0.1 N HCl) to a concentration that is expected to fall within the linear range of the calibration curve. This may involve dissolution and dilution of a solid dosage form. For tablets, this would involve crushing the tablet and dissolving the powder.[10]

    • Measure the absorbance of the unknown sample at the λmax.

    • Using the equation of the calibration curve, calculate the concentration of amopyroquin in the sample.

Data Presentation and Interpretation

The results of the spectrophotometric analysis should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Example Calibration Data for Amopyroquin

Concentration (µg/mL)Absorbance at λmax
2[Example Absorbance]
4[Example Absorbance]
6[Example Absorbance]
8[Example Absorbance]
10[Example Absorbance]
Linear Regression y = [slope]x + [intercept]
Correlation Coefficient (R²) [Value]

Considerations for Method Validation and Stability Analysis

For use in a regulated environment, the analytical method must be validated according to the International Conference on Harmonization (ICH) guidelines.[11] This involves assessing parameters such as:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or excipients.[12]

Furthermore, understanding the degradation behavior of amopyroquin is critical for ensuring drug product stability.[13] Forced degradation studies, where the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, can help identify potential degradation products.[14][15] While a detailed analysis of these degradation products often requires more advanced techniques like HPLC-MS, spectrophotometry can be a useful initial tool to detect changes in the overall absorbance spectrum, which may indicate degradation.[13][14]

Conclusion

The spectrophotometric method detailed in these application notes provides a robust and accessible framework for the quantitative analysis of amopyroquin. By adhering to the principles of careful standard preparation, accurate determination of λmax, and proper generation of a calibration curve, researchers can obtain reliable and reproducible data. This is essential for the advancement of amopyroquin in the drug development pipeline, from early-stage research to quality control of the final pharmaceutical product.[5]

References

  • Spectrophotometric Determination of Amoxicillin in Drug Samples. Chemistry Research Journal. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY OXIDATION WITH NBS AS ANALYTICAL REAGENT. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]

  • Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology. PubMed Central. Available at: [Link]

  • Advancements in Spectrophotometric Techniques for Antipsychotic Drug Determination: A Comprehensive Review of Methodologies and Applications. International Journal for Multidisciplinary Research. Available at: [Link]

  • Thermodynamic, Kinetic And Spectrophotometric Studies Of Hydroxychloroquine And Lopinavir. Iraqi National Journal of Chemistry. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF AMOXICILLIN IN PHARMACEUTICAL FORMULATIONS USING NORMAL AND REVERSE FLOW INJECTION ANALYSIS. Rasayan Journal of Chemistry. Available at: [Link]

  • Spectrophotometric Determination of Amodiaquine and Sulfadoxine in Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Available at: [Link]

  • Kinetic spectrophotometric determination of amodiaquine and chloroquine. ResearchGate. Available at: [Link]

  • A method for the determination of amodiaquine. PMC. Available at: [Link]

  • UV-Visible Spectra of Amodiaquine 1a and 1b. ResearchGate. Available at: [Link]

  • Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™. PubMed. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]

  • A method for the determination of amodiaquine. ResearchGate. Available at: [Link]

  • A report on forced degradation studies of artesunate and amodiquine tablets. TSI Journals. Available at: [Link]

  • A method for the determination of amodiaquine. PubMed. Available at: [Link]

  • Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. NIH. Available at: [Link]

  • Amopyroquine. Chemsrc. Available at: [Link]

  • Analytical method development and validation of Artesunate and Amodiaquine hydrochloride in tablet dosage form by RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Taylor & Francis Online. Available at: [Link]

  • Spectrophotometric-titrimetric-drug-analysis. ResearchGate. Available at: [Link]

  • Replacement of the 4′‐Hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. ResearchGate. Available at: [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Replacement of the 4'-hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. PubMed. Available at: [Link]

  • Chemical structures of amodiaquine and its analogs. ResearchGate. Available at: [Link]

  • Amodiaquine. PubChem. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of Pyrrolidinyl-4-Aminoquinoline Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The emergence of Chloroquine-resistant Plasmodium falciparum strains has necessitated the modification of the 4-aminoquinoline scaffold. Amodiaquine (AQ) remains effective against many resistant strains, but its clinical utility is compromised by hepatotoxicity associated with the formation of a toxic quinone-imine metabolite.

This guide details the synthesis of pyrrolidinyl-4-aminoquinoline Mannich bases . By substituting the diethylamine side chain of Amodiaquine with a cyclic pyrrolidine moiety, researchers can modulate the lipophilicity (LogP), basicity (pKa), and metabolic stability of the drug candidate.

Why Pyrrolidine?
  • Conformational Rigidity: Unlike the flexible diethylamine chain in Amodiaquine, pyrrolidine introduces steric constraint, potentially altering binding affinity to the parasitic heme target.

  • Lipophilicity Balance: Pyrrolidine alters the partition coefficient, influencing membrane permeability and accumulation within the parasite's acidic food vacuole.

  • Metabolic Shifting: Modifying the amine tail can hinder the specific metabolic oxidation pathways that lead to toxic quinone-imine intermediates.

Reaction Mechanism: The Mannich Pathway[1][2][3][4]

The synthesis relies on a three-component condensation involving:

  • Substrate: A 4-aminoquinoline derivative possessing an active hydrogen (typically a phenolic side chain, e.g., 4-[(7-chloroquinolin-4-yl)amino]phenol).

  • Amine: Pyrrolidine (secondary amine).

  • Aldehyde: Formaldehyde (paraformaldehyde or formalin).

Mechanistic Flow

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .
  • Iminium Ion Formation: Pyrrolidine attacks formaldehyde, followed by dehydration to generate the reactive electrophile (iminium ion).

  • Enol/Phenol Activation: The phenolic substrate acts as the nucleophile. The ortho-position to the hydroxyl group is activated.

  • C-C Bond Formation: The aromatic ring attacks the iminium ion, forming the Mannich base.

Visualization: Mechanistic Pathway

MannichMechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: C-C Bond Formation Pyrrolidine Pyrrolidine (Secondary Amine) Iminium Pyrrolidinium Iminium Ion (E+) Pyrrolidine->Iminium + HCHO, -H2O HCHO Formaldehyde HCHO->Iminium Transition Sigma Complex Iminium->Transition Substrate 4-Aminoquinoline Phenol Derivative Substrate->Transition Attacks E+ Product Pyrrolidinyl Mannich Base Transition->Product -H+ (Aromatization)

Caption: Generation of the electrophilic iminium ion followed by regioselective attack at the ortho-position of the phenolic ring.

Experimental Protocols

Method A: Classical Thermal Reflux (Standard)

Best for: Large-scale synthesis where equipment is limited.

Reagents:

  • 4-[(7-chloroquinolin-4-yl)amino]phenol (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Ethanol (Absolute)

  • Catalytic HCl (conc.)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of the 4-aminoquinoline phenol derivative in absolute ethanol (10 mL/mmol).

  • Activation: Add paraformaldehyde (1.5 eq) and pyrrolidine (1.2 eq) to the solution.

  • Catalysis: Add 2-3 drops of concentrated HCl to catalyze the depolymerization of paraformaldehyde and iminium formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • Monitoring: Monitor via TLC (System: CHCl3:MeOH 9:1). Reaction typically requires 4–8 hours .

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Neutralize the residue with 10% NaHCO3 solution.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with brine, dry over anhydrous Na2SO4.

  • Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (Silica Gel 60-120 mesh).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, higher yields, and "Green Chemistry" compliance.

Reagents:

  • Same stoichiometry as Method A.

  • Solvent: 2-Propanol (Isopropanol) or Ethanol.

Procedure:

  • Preparation: Mix 4-aminoquinoline derivative (1.0 mmol), pyrrolidine (1.2 mmol), and paraformaldehyde (1.5 mmol) in a microwave-safe vial.

  • Solvent: Add 2-3 mL of 2-Propanol. (Minimal solvent is preferred for microwave efficiency).

  • Irradiation: Place in a microwave synthesis reactor (e.g., CEM or Biotage).

    • Settings: 80–100°C (or 60W constant power).

    • Time: 2–15 minutes (Start with 2 min, check TLC).

  • Workup: Pour the reaction mixture into ice-cold water. The solid Mannich base often precipitates immediately.

  • Isolation: Filter the precipitate, wash with cold water, and dry. Recrystallize if necessary.

Comparison of Methods
FeatureClassical RefluxMicrowave-Assisted
Reaction Time 4 – 12 Hours2 – 20 Minutes
Solvent Usage High (20-50 mL)Low (<5 mL)
Yield (Typical) 60 – 75%85 – 95%
Energy Efficiency LowHigh
Side Products Potential for bis-substitutionCleaner profile

Workflow & Quality Control

To ensure reproducibility and data integrity, follow this validation workflow.

Workflow Start Start: Reagent Prep Reaction Reaction (Reflux or MW) Start->Reaction TLC TLC Monitoring (CHCl3:MeOH 9:1) Reaction->TLC TLC->Reaction Incomplete Workup Workup: Neutralization & Extraction TLC->Workup Complete Purification Purification (Recrystallization/Column) Workup->Purification Validation Validation: 1H NMR, MP, Mass Spec Purification->Validation

Caption: Operational workflow from reagent preparation to final structural validation.

Characterization Checkpoints (Self-Validating System)
  • TLC: The product is more polar than the starting phenol but less polar than the baseline impurities. It should show a distinct spot under UV (254 nm).

  • 1H NMR (Diagnostic Signals):

    • Methylene Bridge (-CH2-): Look for a singlet around δ 3.5 – 4.0 ppm . This confirms the Mannich connection.

    • Pyrrolidine Ring: Multiplets around δ 1.7 (4H) and δ 2.6 (4H) .

    • Aromatic Protons: Distinct shifts in the phenolic ring due to substitution.

  • Melting Point: Mannich bases often have sharp, distinct melting points. Broad ranges indicate incomplete purification.

Troubleshooting & Expert Tips

  • Issue: Bis-Substitution:

    • Cause: Excess formaldehyde/amine or high temperatures.

    • Solution: Strictly control stoichiometry (1:1:1 ratio preferred initially) and monitor TLC closely. If using microwave, reduce irradiation time.

  • Issue: No Precipitation:

    • Cause: Product is an oil or too soluble in alcohol.

    • Solution: Evaporate solvent and triturate with diethyl ether or hexane to induce crystallization.

  • Issue: Reversion (Retro-Mannich):

    • Cause: Mannich bases can be unstable in highly acidic aqueous media or high heat.

    • Solution: Avoid prolonged boiling in acidic water during workup. Store compounds in a cool, dry place.

References

  • Mechanism of Mannich Reaction. AdiChemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of Mannich Bases. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. ResearchGate. Available at: [Link]

  • Antimalarial activity of novel pyrrolizidinyl derivatives of 4-aminoquinoline. PubMed.[1] Available at: [Link]

  • New 4-aminoquinoline Mannich base antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Amopyroquin in Rodent Malaria Models: A Guide to Determining Optimal Dosage Regimens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amopyroquin, a 4-aminoquinoline derivative, represents a class of compounds with known antimalarial properties. Structurally related to amodiaquine, it is anticipated to share a similar mechanism of action, primarily interfering with the detoxification of heme within the Plasmodium parasite. As the parasite digests hemoglobin in infected red blood cells, it releases toxic free heme. 4-aminoquinolines are understood to inhibit the polymerization of this heme into non-toxic hemozoin, leading to a buildup of the toxic heme and ultimately parasite death. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and validate effective amopyroquin dosage regimens in preclinical rodent malaria models.

Given the current scarcity of publicly available, specific dosage efficacy data for amopyroquin (e.g., ED₅₀, ED₉₀, and LD₅₀ in mice), this document emphasizes the methodological approach. It provides the rationale and detailed protocols for establishing these critical parameters de novo. By following these guidelines, researchers can generate robust and reproducible data to advance the preclinical assessment of amopyroquin.

Understanding the Preclinical Landscape: Rodent Malaria Models

The selection of an appropriate rodent malaria model is critical for evaluating the efficacy of antimalarial compounds. Murine models are indispensable tools in early-stage drug discovery due to their physiological similarities to humans, cost-effectiveness, and amenability to genetic manipulation[1]. The three most common species of Plasmodium used in these models are Plasmodium berghei, Plasmodium yoelii, and Plasmodium chabaudi. Each offers unique characteristics relevant to different aspects of human malaria.

Rodent Malaria ModelKey CharacteristicsPrimary Applications in Drug Discovery
Plasmodium berghei Asynchronous erythrocytic cycle. Can cause cerebral malaria in certain mouse strains (e.g., ANKA strain in C57BL/6 mice). Prefers reticulocytes.Standard model for primary in vivo screening of antimalarial compounds (e.g., 4-day suppressive test). Useful for studying cerebral malaria.
Plasmodium yoelii Asynchronous erythrocytic cycle. High multiplication rate. Prefers reticulocytes.Studies on liver-stage parasites and vaccine development. Efficacy testing against rapidly multiplying parasites.
Plasmodium chabaudi Synchronous erythrocytic cycle, mimicking the fever cycles seen in human malaria. Prefers mature red blood cells.Studies on drug resistance mechanisms and the impact of the host immune response on parasite clearance.

Part 1: Foundational Steps - Drug Formulation and Preliminary Toxicity Assessment

Formulation of Amopyroquin for In Vivo Administration

The formulation of a poorly soluble compound like amopyroquin is a critical first step for ensuring consistent and reliable results in in vivo studies. The choice of vehicle depends on the route of administration (oral or intraperitoneal) and the physicochemical properties of the compound.

Recommended Vehicle for 4-Aminoquinolines:

A common and effective vehicle for administering 4-aminoquinolines in rodent studies is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. This formulation helps to create a uniform suspension for accurate dosing.

Protocol 1: Preparation of Amopyroquin Suspension (10 mg/mL)

  • Prepare the Vehicle:

    • Weigh 0.5 g of sodium carboxymethylcellulose (Na-CMC).

    • In a sterile beaker with a magnetic stir bar, slowly add the Na-CMC to 100 mL of sterile water while stirring continuously to prevent clumping.

    • Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

    • Add 100 µL of Tween 80 to the solution and stir until fully mixed.

  • Prepare the Amopyroquin Suspension:

    • Accurately weigh 100 mg of amopyroquin powder.

    • If necessary, gently grind the powder to a fine consistency using a mortar and pestle to improve suspension.

    • In a separate small, sterile container, add a small volume of the prepared vehicle (e.g., 2-3 mL) to the amopyroquin powder to create a paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to achieve a final volume of 10 mL.

    • Ensure the final suspension is homogenous before each administration by vortexing or stirring.

Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)

In the absence of a known LD₅₀ for amopyroquin, a dose escalation study is essential to determine the maximum tolerated dose (MTD). The MTD is the highest dose of a drug that does not cause unacceptable toxicity. This information is crucial for designing subsequent efficacy studies with safe and relevant dose ranges.

Workflow for MTD Determination:

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Protocol 2: MTD Determination in Mice

  • Animal Model: Use healthy, non-infected mice of the same strain, sex, and age (e.g., female BALB/c, 6-8 weeks old) as will be used in the efficacy studies.

  • Dose Selection: Based on data for amodiaquine (ED₅₀ in P. berghei is ~3.1 mg/kg) and a reported single oral dose of 50 mg/kg of amopyroquin in rats for a disposition study, a starting dose range could be 10, 25, 50, 100, and 200 mg/kg.

  • Administration: Administer a single dose of amopyroquin via the intended route (oral gavage or intraperitoneal injection) to a small group of mice (n=3 per dose group).

  • Observation: Monitor the animals daily for at least 7 days for:

    • Clinical Signs: Changes in posture, fur, activity, breathing, and any signs of distress.

    • Body Weight: Record the body weight of each mouse daily. A weight loss of more than 15-20% is considered a sign of significant toxicity[2].

    • Mortality: Record any deaths.

  • Dose Escalation: If no significant toxicity is observed at a given dose, escalate to the next higher dose in a new group of mice[2].

  • MTD Definition: The MTD is the highest dose at which no mortality and only minimal, transient clinical signs of toxicity and/or body weight loss are observed[2].

Part 2: In Vivo Efficacy Testing

The two most widely accepted assays for evaluating the in vivo antimalarial activity of a compound are the 4-day suppressive test (Peters' test) and the curative test (Rane's test).

The 4-Day Suppressive Test (Peters' Test)

This is the standard primary in vivo screening method to assess the schizonticidal activity of a compound against early-stage malaria infection.

Workflow for the 4-Day Suppressive Test:

Caption: Workflow for the 4-Day Suppressive Test (Peters' Test).

Protocol 3: 4-Day Suppressive Test against P. berghei

  • Infection: On Day 0, infect mice (e.g., Swiss albino mice, 20-25g) intraperitoneally (i.p.) with 0.2 mL of a saline suspension containing 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Grouping and Dosing:

    • Randomly divide the mice into groups of five.

    • Test Groups: Administer amopyroquin orally or i.p. at various doses (e.g., based on MTD findings: 5, 10, 25, 50 mg/kg/day).

    • Negative Control: Administer the vehicle only.

    • Positive Control: Administer a standard antimalarial drug like chloroquine (e.g., 5 mg/kg/day) or amodiaquine (e.g., 10 mg/kg/day)[3][4].

    • Administer the first dose 2-4 hours post-infection on Day 0, followed by daily doses for the next three days (Day 1, 2, and 3).

  • Parasitemia Determination: On Day 4, collect blood from the tail of each mouse, prepare thin blood smears, fix with methanol, and stain with Giemsa. Determine the percentage of parasitized red blood cells by microscopy.

  • Calculation of Percent Suppression: % Suppression = [ (Mean Parasitemia of Negative Control - Mean Parasitemia of Test Group) / Mean Parasitemia of Negative Control ] x 100

  • ED₅₀ and ED₉₀ Determination: Plot the log of the dose versus the probit of the percent suppression to determine the effective doses that cause 50% (ED₅₀) and 90% (ED₉₀) suppression of parasitemia.

The Curative Test (Rane's Test)

This test evaluates the ability of a compound to clear an established infection, which is more representative of a clinical therapeutic scenario.

Protocol 4: Curative Test against P. berghei

  • Infection: On Day 0, infect mice as described in the 4-day suppressive test.

  • Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).

  • Grouping and Dosing: On Day 3, group the mice and begin treatment for 4-5 consecutive days with various doses of amopyroquin, vehicle, or a positive control drug.

  • Monitoring: Monitor parasitemia daily from Day 3 until the parasitemia in the control group reaches a high level (typically >30-40%) or for a set period (e.g., 7 days post-treatment initiation). Also, monitor the survival of the mice for up to 30 days.

  • Evaluation:

    • Parasite Clearance: Determine the time it takes for each dose to clear the parasites from the blood.

    • Mean Survival Time: Calculate the mean survival time for each group.

    • Cure Rate: Mice that survive for 30 days and are aparasitemic are considered cured.

Part 3: Data Interpretation and Next Steps

The data generated from these studies will allow for a comprehensive preclinical evaluation of amopyroquin's efficacy.

Table of Expected Data and Interpretation:

ParameterHow to DetermineInterpretation and Significance
MTD Dose escalation studyDefines the upper limit for safe dosing in efficacy studies.
ED₅₀ 4-day suppressive testThe dose required to suppress parasite growth by 50%. A primary indicator of the compound's potency.
ED₉₀ 4-day suppressive testThe dose required to suppress parasite growth by 90%. A more stringent measure of efficacy.
Parasite Clearance Time Curative testThe time taken to clear an established infection. Indicates the speed of drug action.
Mean Survival Time Curative testA measure of the drug's ability to prevent mortality from the infection.
Cure Rate Curative testThe percentage of animals that are completely cleared of parasites and survive long-term. The ultimate measure of therapeutic success.

Comparative Efficacy Data for Amodiaquine in P. berghei

While specific data for amopyroquin is pending determination through the protocols outlined above, published data for the related compound amodiaquine can serve as a useful benchmark.

CompoundED₅₀ (mg/kg)ED₉₀ (mg/kg)ED₉₉ (mg/kg)Source
Amodiaquine0.954.295.05[5]

Note: These values were determined against the P. berghei ANKA strain.

Conclusion

The protocols and framework presented in this guide provide a robust and scientifically sound approach for determining the optimal dosage regimens of amopyroquin in rodent malaria models. By systematically establishing the MTD and then evaluating efficacy through both suppressive and curative assays, researchers can generate the critical data needed to assess the preclinical potential of amopyroquin as a novel antimalarial agent. The lack of existing public data for amopyroquin necessitates this thorough, ground-up approach to ensure the generation of reliable and reproducible results, paving the way for further development.

References

  • Amodiaquine Dosage and Tolerability for Intermittent Preventive Treatment To Prevent Malaria in Children. (2007). Antimicrobial Agents and Chemotherapy, 51(4), 1391–1399. [Link]

  • WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. (2021). Extranet Systems. [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017). BMC Cancer, 17(1), 698. [Link]

  • In Vivo Activity of Repurposed Amodiaquine as a Host-Targeting Therapy for the Treatment of Anthrax. (2021). ACS Infectious Diseases, 7(8), 2358–2371. [Link]

  • Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum. (1988). Antimicrobial Agents and Chemotherapy, 32(5), 568–572. [Link]

  • In Vivo and In Vitro Efficacy of Amodiaquine against Plasmodium falciparum in an Area of Continued Use of 4-Aminoquinolines. (2009). The Journal of Infectious Diseases, 199(11), 1575–1583. [Link]

  • AMODIAQUINE = AQ oral. (n.d.). MSF Medical Guidelines. [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega, 6(20), 13187–13202. [Link]

  • Synthesis of novel amodiaquine analogs and evaluation of their in vitro and in vivo antimalarial activities. (2020). Journal of Vector Borne Diseases, 57(2), 154–162. [Link]

  • In-Vivo Evaluation of the Antiplasmodial Effect of Amodiaquine and Amodiaquine-Promethazine Combination in Plasmodium berghei Infected Mice. (2011). International Journal of Health Research, 4(2), 83-89. [Link]

  • Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL). (2017). Toxins, 9(2), 73. [Link]

  • In Vivo and In Vitro Efficacy of Amodiaquine Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax. (2007). Antimicrobial Agents and Chemotherapy, 51(1), 188–194. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2022). Molecules, 27(19), 6598. [Link]

  • (PDF) Xylopic Acid-Amodiaquine and Xylopic Acid-Artesunate Combinations are Effective in Managing Malaria in Plasmodium Berghei-infected Mice. (2020). ResearchGate. [Link]

  • Part 4 - WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. (2025). World Health Organization (WHO). [Link]

  • Design, Synthesis, and Acute Toxicity Assays for Novel Thymoquinone Derivative TQFL12 in Mice and the Mechanism of Resistance to Toxicity. (2021). Molecules, 26(21), 6496. [Link]

  • Inducement of plasmodium berghei anka strain resistance to lumefantrine, piperaquine and amodiaquine in a mouse model. (2008). JKUAT Repository Home. [Link]

  • screening and preliminary in vitro evaluation of resorcinol based Hsp90 inhibitors for potential protocidal activity. (2023). AJOL. [Link]

  • Amodiaquine for treating malaria. (2000). Cochrane Database of Systematic Reviews. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2014). PLOS ONE, 9(5), e97387. [Link]

  • Amodiaquin accumulation by mouse erythrocytes infected with Plasmodium berghei. (1975). Journal of Pharmacology and Experimental Therapeutics, 195(3), 397-403. [Link]

  • A new series of amodiaquine analogues modified in the basic side chain with in vitro antileishmanial and antiplasmodial activity. (2008). Bioorganic & Medicinal Chemistry, 16(16), 7662-7670. [Link]

  • NDA 21-799. (n.d.). accessdata.fda.gov. [Link]

  • (PDF) Preparation and In Vitro/In Vivo Evaluation of Orally Disintegrating/Modified-Release Praziquantel Tablets. (2025). ResearchGate. [Link]

  • Repurposing Drugs to Fight Hepatic Malaria Parasites. (2020). Molecules, 25(11), 2697. [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). [Link]

  • In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca. (2018). Juniper Publishers. [Link]

  • Cytotoxicity and Anti-Plasmodium berghei Activity of Emodin Loaded Nanoemulsion. (2021). Iranian Journal of Parasitology, 16(3), 437–445. [Link]

  • In Vivo and In Vitro Efficacy of Amodiaquine against Plasmodium falciparum in an Area of Continued Use of 4-Aminoquinolines. (2009). The Journal of Infectious Diseases, 199(11), 1575–1583. [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2015). Toxicology Reports, 2, 424–431. [Link]

  • Advances in malaria pharmacology and the online guide to MALARIA PHARMACOLOGY: IUPHAR review 38. (2023). Malaria World. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2025). Journal of Chemical Health Risks. [Link]

  • Dose-Escalation Study of Systemically Delivered rAAVrh74.MHCK7.micro-dystrophin in the mdx Mouse Model of Duchenne Muscular Dystrophy. (2018). Molecular Therapy, 26(9), 2246–2257. [Link]

  • MALARIA DRUG POLICY. (n.d.). National Center for Vector Borne Diseases Control (NCVBDC). [Link]

  • Dosing Recommendations for Prevention and Treatment of Malaria. (n.d.). NIH. [Link]

  • Novel Purine Chemotypes with Activity against Plasmodium falciparum and Trypanosoma cruzi. (2020). Molecules, 25(17), 3959. [Link]

  • Synthesis and antimalarial activity of new analogues of amodiaquine. (2002). Bioorganic & Medicinal Chemistry Letters, 12(14), 1839-1842. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Delay in emergence of mefloquine resistance in Plasmodium berghei by use of drug combinations. (1987). The Indian journal of medical research, 85, 268–273. [Link]

Sources

Application Note: A Guide to the Crystallization of Amopyroquine Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of Amopyroquin hydrochloride salt. Amopyroquine, an antimalarial agent, requires robust control over its solid-state properties to ensure consistent quality, stability, and bioavailability. The crystallization process is a critical final step in manufacturing that dictates these attributes. This guide moves beyond simple procedural lists to explain the underlying scientific principles behind method selection and parameter optimization. It details four primary crystallization techniques—Cooling, Antisolvent, Evaporative, and Slurry Crystallization—offering step-by-step protocols, in-process controls, and characterization methodologies. The aim is to equip scientists with the foundational knowledge and practical workflows to develop a scalable and reproducible crystallization process for this compound.

Introduction: The Critical Role of Crystallization

Amopyroquine is a 4-aminoquinoline derivative investigated for its antimalarial properties. In pharmaceutical manufacturing, the final crystallization step of an Active Pharmaceutical Ingredient (API) is arguably one of the most critical unit operations. It serves not only as a purification step but also defines the material's fundamental physicochemical properties. For this compound, controlling the crystalline form is paramount because different polymorphs (crystalline forms of the same molecule) can exhibit varied solubility, dissolution rates, stability, and manufacturability.[1][2][3] An uncontrolled crystallization can lead to batch-to-batch inconsistency, potentially impacting the drug's clinical efficacy and safety.

This application note provides a systematic approach to developing a crystallization process for this compound, focusing on achieving a desired, stable crystalline form with consistent physical attributes.

Physicochemical Profile of Amopyroquine

Understanding the molecule's properties is the cornerstone of designing an effective crystallization strategy. Amopyroquine is a relatively complex organic molecule, and its hydrochloride salt form introduces ionic characteristics that heavily influence solvent interactions.

PropertyValue / DescriptionSource
Chemical Name 4-[(7-Chloro-4-quinolinyl)amino]-2-(1-pyrrolidinylmethyl)phenol hydrochloride[4]
Molecular Formula C₂₀H₂₀ClN₃O (Free Base)[4][5]
Molecular Weight 353.85 g/mol (Free Base)[4][5]
Appearance Slightly Yellow Powder[4]
Structural Features Contains a quinoline core, multiple nitrogen atoms capable of protonation, and a phenol group. The hydrochloride salt is formed by protonating one of the basic nitrogens.Inferred
Expected Solubility As a hydrochloride salt, it is expected to have higher solubility in polar protic solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar aprotic solvents (e.g., heptane, toluene).General chemical principles

The Crystallization Workflow: A Strategic Overview

A successful crystallization process development follows a logical progression from understanding the system's thermodynamics (solubility) to controlling its kinetics (nucleation and growth). The overall strategy involves selecting an appropriate solvent system and then choosing a method to induce supersaturation in a controlled manner.

G cluster_0 Phase 1: System Understanding cluster_1 Phase 2: Method Development cluster_2 Phase 3: Isolation & Characterization A Amopyroquine HCl (Crude) B Solvent Solubility Screening A->B Dissolve API in various solvents C Select Crystallization Method (Cooling, Antisolvent, etc.) B->C Based on solubility profile D Process Optimization (Rate, Temp, Concentration) C->D Refine parameters E Isolation (Filtration & Washing) D->E F Drying E->F G Solid-State Characterization (PXRD, DSC, TGA, Microscopy) F->G H Final Product G->H Stable, pure crystalline API

Caption: General workflow for crystallization process development.

Solvent Selection: The Foundation of Control

The choice of solvent is the most critical parameter in crystallization development.[6] The ideal solvent system should exhibit a significant change in API solubility with a change in a controllable parameter (like temperature or composition), ensuring a high yield while allowing for controlled crystal growth.

Rationale for Solvent Screening: A diverse panel of solvents should be screened to map the solubility behavior of this compound. This panel should cover a range of polarities and hydrogen bonding capabilities.

Solvent ClassExample SolventsRationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Polar protic solvents, likely to be good primary solvents due to hydrogen bonding potential with the hydrochloride salt.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents, can offer different solubility profiles and crystal habits compared to alcohols.
Esters Ethyl AcetateMedium polarity solvent, often used in combination with others.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan act as dissolving solvents; their miscibility with anti-solvents is useful.[6]
Water Purified WaterAs a hydrochloride salt, aqueous solubility is expected. Water can be a solvent or an anti-solvent depending on the primary organic solvent.[7][8]
Hydrocarbons Heptane, TolueneNon-polar solvents, primarily used as anti-solvents to drastically reduce solubility and induce precipitation.[6]

Protocol: Initial Solvent Solubility Screen

  • Add a known amount (e.g., 10 mg) of this compound to individual vials.

  • To each vial, add a candidate solvent in small, fixed aliquots (e.g., 0.1 mL) at ambient temperature.

  • After each addition, stir vigorously for a set time (e.g., 5-10 minutes).

  • Record the volume of solvent required to achieve complete dissolution. A lower volume indicates higher solubility.

  • For promising solvents, repeat the experiment at an elevated temperature (e.g., 60 °C) to determine the temperature-dependent solubility profile, which is crucial for cooling crystallization.

Detailed Crystallization Protocols

The following protocols are designed as robust starting points for the crystallization of this compound. They should be optimized based on the results of the solvent screening and desired final product attributes.

Cooling Crystallization

Principle: This technique relies on the principle that the solubility of the API is significantly higher at elevated temperatures. A saturated solution is prepared at a high temperature and then cooled in a controlled manner, causing the solution to become supersaturated and inducing crystallization.[9]

G A 1. Dissolve Amopyroquine HCl in minimal hot solvent (e.g., Ethanol, 60°C) B 2. Apply controlled cooling ramp (e.g., 0.5°C/min) A->B C 3. Nucleation & Crystal Growth (Metastable Zone) B->C D 4. Hold at final temp (e.g., 5°C, 2-4 hours) C->D E 5. Filter, wash with cold solvent, and dry D->E F Crystalline Product E->F

Caption: Workflow for a typical cooling crystallization process.

Detailed Protocol:

  • Dissolution: In a jacketed glass reactor, charge the selected solvent (e.g., ethanol). Heat the solvent to a target temperature (e.g., 60 °C). Add the crude this compound portion-wise with stirring until a clear, saturated solution is obtained.

  • Cooling Phase: Program the reactor to cool from the dissolution temperature to a final temperature (e.g., 5 °C) over a defined period (e.g., 2-4 hours). A linear cooling rate of 0.2-0.5 °C/minute is a good starting point.

    • Causality Check: A slow cooling rate is crucial. Rapid cooling creates high supersaturation, leading to uncontrolled nucleation, small particles, and potential impurity entrapment.[1]

  • Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (the region of supersaturation where spontaneous nucleation is slow), add a small quantity (0.1-1% w/w) of previously characterized, high-quality seed crystals.

    • Causality Check: Seeding provides a template for crystal growth, offering superior control over the final crystal form and size distribution.[1]

  • Maturation: Hold the resulting slurry at the final, low temperature with gentle agitation for 2-12 hours.

    • Self-Validation: This step, known as aging or maturation, allows the system to reach equilibrium, maximizing yield and potentially facilitating the transformation of any metastable forms to the most stable polymorph.

  • Isolation: Isolate the crystals by filtration. Wash the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until constant weight is achieved.

Antisolvent Crystallization

Principle: This method involves dissolving the API in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the API is poorly soluble. The addition of the antisolvent reduces the overall solubility of the API in the mixture, inducing supersaturation and crystallization.[10][11][12] This is a very common and effective technique for hydrochloride salts.[7][8]

G A 1. Dissolve Amopyroquine HCl in 'good' solvent (e.g., Methanol) B 2. Add antisolvent (e.g., Heptane) at a controlled rate A->B C 3. Nucleation & Crystal Growth B->C D 4. Equilibrate slurry (1-3 hours) C->D E 5. Filter, wash with solvent/antisolvent mix, and dry D->E F Crystalline Product E->F

Caption: Workflow for an antisolvent crystallization process.

Detailed Protocol:

  • Dissolution: In a stirred reactor, dissolve the this compound in a suitable solvent (e.g., methanol, THF) at ambient or slightly elevated temperature to form a clear solution.

  • Antisolvent Addition: Add the antisolvent (e.g., heptane, ethyl acetate) to the solution at a slow, controlled rate (e.g., over 1-2 hours) with efficient stirring.

    • Causality Check: The addition rate and location are critical. A slow addition rate prevents localized high supersaturation, which can cause "oiling out" or the formation of amorphous material. Adding the antisolvent subsurface with good mixing ensures homogeneity.[1]

  • Maturation: After the full volume of antisolvent has been added, continue to stir the slurry for an additional 1-4 hours to ensure the crystallization is complete and the system has reached equilibrium.

  • Isolation: Filter the crystalline product. Wash the cake with a mixture of the solvent and antisolvent, followed by a final wash with the pure antisolvent.

  • Drying: Dry the product under vacuum at a suitable temperature.

Evaporative Crystallization

Principle: Supersaturation is achieved by slowly removing the solvent from the solution through evaporation.[13][14] This method is simple and often used for initial screening to discover potential crystal forms but can be difficult to scale and control.[9]

Detailed Protocol:

  • Dissolution: Prepare a solution of this compound that is near, but not at, saturation in a suitable volatile solvent (e.g., acetone, ethyl acetate) in a beaker or flask.

  • Evaporation: Cover the container with a perforated film (e.g., Parafilm with pinholes) to slow the rate of evaporation.

    • Causality Check: Uncontrolled, rapid evaporation often leads to poor quality crystals or amorphous solid.[9] Slowing the process allows for more orderly crystal growth.

  • Incubation: Place the container in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate over several days.

  • Isolation: Once crystals have formed and most of the solvent has evaporated, carefully decant the remaining mother liquor and dry the crystals.

Slurry Crystallization for Polymorph Screening

Principle: This is a thermodynamically controlled method used to identify the most stable crystalline form of a compound at a given temperature. A suspension (slurry) of the API is stirred in a solvent in which it has low solubility. Over time, any less stable (more soluble) forms will dissolve and the most stable (least soluble) form will crystallize out.[15][16]

Detailed Protocol:

  • Suspension: Place an excess of this compound solid into a vial containing a selected solvent (or solvent mixture) where it is only sparingly soluble.

  • Agitation: Agitate the slurry at a constant temperature (e.g., 25 °C or 50 °C) for an extended period (typically 3-14 days). Agitation can be achieved via a magnetic stirrer or an orbital shaker.

  • Sampling: Periodically (e.g., every 24-48 hours), withdraw a small sample of the solid.

  • Analysis: Quickly filter the sample and analyze the solid using Powder X-Ray Diffraction (PXRD).

    • Self-Validation: The experiment is complete when the PXRD pattern of the solid remains unchanged between two consecutive time points, indicating that the system has reached equilibrium and the solid represents the most stable form under those conditions.

Solid-State Characterization: Validating the Product

After crystallization, it is essential to characterize the solid product to confirm its identity, purity, and physical form. A suite of analytical techniques should be employed.[17][18][19]

TechniquePurposeExpected Outcome for a Successful Crystallization
Powder X-Ray Diffraction (PXRD) To identify the crystalline form (polymorph) and assess crystallinity.[20]A unique and sharp diffraction pattern corresponding to the desired polymorph. Absence of a broad "halo" indicates high crystallinity.
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal events (e.g., polymorphic transitions).[20]A single, sharp endotherm corresponding to the melting of a pure, single-form crystalline substance.
Thermogravimetric Analysis (TGA) To quantify the amount of residual solvent or water (in the case of a hydrate).[20]A weight loss profile that meets the specifications for residual solvents.
Optical Microscopy / SEM To observe crystal morphology (shape) and size distribution.A uniform population of crystals with a consistent habit (e.g., needles, plates, prisms).
High-Performance Liquid Chromatography (HPLC) To determine chemical purity.High purity (>99.5%) with no significant increase in degradation products from the crystallization process.

References

  • CN105434362A - Method for preparing high-purity granular type amprolium hydrochloride.
  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed. [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients - AIChE Journal. [Link]

  • US20100204470A1 - Method for salt preparation - Google P
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies - ResearchGate. [Link]

  • CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google P
  • Guide for crystallization - University of Rennes. [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - ResearchGate. [Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies - ACS Publications. [Link]

  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed. [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. [Link]

  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs - Improved Pharma. [Link]

  • Polymorphism in the Plasmodium falciparum chloroquine-resistance transporter protein links verapamil enhancement of chloroquine sensitivity with the clinical efficacy of amodiaquine - PubMed. [Link]

  • Amopyroquine hydrochloride - PubChem . [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES - IJPAM. [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications. [Link]

  • CN105503718A - Continuous preparing method for amodiaquine hydrochloride - Google P
  • Polymorphism of mefloquine hydrochloride - ResearchGate. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES - IJEETE. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. [Link]

  • A Different View of Solvent Effects in Crystallization - MDPI. [Link]

  • Specialized Solid Form Screening Techniques - Organic Process Research & Development. [Link]

  • Recent progress in antisolvent crystallization - CrystEngComm. [Link]

  • What are the different techniques to characterize chemical crystals? - ResearchGate. [Link]

  • High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - NIH. [Link]

  • Influence of CYP2C8 Polymorphism on the Exposure to Chloroquine in Patients with Malaria by Plasmodium vivax—A Preliminary Study - PMC - NIH. [Link]

  • Polymorph screening in pharmaceutical development - European Pharmaceutical Review. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. [Link]

  • Crystallization process guide | industrial use - ANDRITZ GROUP. [Link]

  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions - Oxford Academic. [Link]

  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria - SciELO. [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients - Unchained Labs. [Link]

  • Preparation method of ambroxol hydrochloride - Patsnap. [Link]

  • POLYMORPHISM AND POLYMORPH CHARACTERISATION IN PHARMACEUTICALS - International Journal of Applied Pharmaceutics. [Link]

  • Chemical and Materials Characterization Techniques and Services - Triclinic Labs. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” - IJRPR. [Link]

  • Amodiaquine (Amodiaquinum) - World Health Organization. [Link]

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening - Semantic Scholar. [Link]

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine - Preprints.org. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Amopyroquin Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of Mannich Bases

Welcome to the technical support center. If you are working with Amopyroquin , you are likely encountering its "Achilles' heel": the rapid discoloration of aqueous solutions from clear/yellow to dark brown.

As a Senior Application Scientist, I often see researchers mistake this for simple light sensitivity.[1] While photodegradation plays a role, the primary culprit is the oxidative instability of the p-aminophenol moiety . Amopyroquin, structurally analogous to Amodiaquine, is a Mannich base. In aqueous environments, particularly at neutral to alkaline pH, it undergoes auto-oxidation to form a reactive quinone imine . This not only compromises the concentration of the active pharmaceutical ingredient (API) but also generates cytotoxic byproducts.[1]

This guide provides a self-validating workflow to diagnose, stabilize, and maintain Amopyroquin in solution.

Module 1: Diagnosis & Root Cause Analysis

Q: Why is my Amopyroquin solution turning brown?

A: The browning is a visual indicator of Quinone Imine formation.[1] Amopyroquin contains a 4-aminoquinoline core with a phenol side chain.[1][2] Under oxidative stress (dissolved oxygen) or high pH, the phenolic hydroxyl group and the amine undergo oxidation.

The Mechanism:

  • Proton Abstraction: At pH > pKa (approx 8.0), the amine is unprotonated, making it electron-rich and susceptible to oxidation.[1]

  • Oxidation: The p-aminophenol group loses two protons and two electrons.[1]

  • Product: Formation of the electrophilic Quinone Imine (colored, toxic).[1][3][4]

Figure 1: Degradation Pathway of Amopyroquin

Amopyroquin_Degradation cluster_0 Primary Failure Mode ApQ Amopyroquin (Colorless/Pale Yellow) Oxidation Oxidative Stress (O2, Light, pH > 7) ApQ->Oxidation Trigger Hydrolysis Hydrolysis (Retro-Mannich Reaction) ApQ->Hydrolysis Extreme Acid/Heat Intermediate Semiquinone Radical (Unstable) Oxidation->Intermediate -1e-, -H+ QI Quinone Imine (Dark Brown/Toxic) Intermediate->QI -1e-, -H+ (Rapid) Aldehyde Aldehyde + Amine (Degradants) Hydrolysis->Aldehyde

Caption: The oxidative pathway converting the p-aminophenol moiety of Amopyroquin into the toxic, colored Quinone Imine.

Module 2: Formulation Strategies (The "How-To")

To stabilize Amopyroquin, we must interrupt the oxidation pathway. We use a "P.A.C." approach: P H control, A ntioxidants, and C omplexation.

Strategy 1: pH Optimization (The First Line of Defense)

Theory: Amopyroquin is a base.[1][2] Maintaining an acidic pH ensures the amine groups are protonated (


).[1] Protonated amines are electron-deficient and significantly less prone to oxidation than their free-base counterparts.[1]

Protocol:

  • Target pH: 3.0 – 4.5.

  • Buffer Selection: Use Citrate or Acetate buffers.[1] Avoid Phosphate buffers if catalytic oxidation is suspected (phosphates can sometimes catalyze metal-mediated oxidation).[1]

  • Validation:

    • Prepare 1 mg/mL Amopyroquin in 0.1M Acetate Buffer (pH 4.0).

    • Stress test: Incubate at 40°C for 24 hours.

    • Pass Criteria: Solution remains clear/pale yellow (< 5% degradation by HPLC).

Strategy 2: Cyclodextrin Complexation (The "Molecular Shield")

Theory: Encapsulating the labile phenol ring inside the hydrophobic cavity of a cyclodextrin (CD) physically shields it from dissolved oxygen and light. Hydroxypropyl-


-cyclodextrin (HP

CD) is the industry standard for this drug class due to its high solubility and cavity size fit.[1]

Step-by-Step Protocol: Aqueous Complexation

  • Preparation of Vehicle: Dissolve HP

    
    CD in deionized water to create a 20% (w/v) solution.[1]
    
  • Drug Addition: Add Amopyroquin HCl to the vehicle. (Molar ratio 1:2 Drug:CD is a good starting point).[1]

  • Equilibration: Stir continuously for 24 hours at room temperature protected from light.

  • Filtration: Filter through a 0.45

    
    m PVDF membrane to remove uncomplexed drug.[1]
    
  • Lyophilization (Optional): Freeze-dry if a solid stable form is required.

Data: Stabilization Efficacy Comparison

Formulation ConditionAppearance (Day 7, 25°C)% Remaining API (HPLC)
Water (pH 7.0) Dark Brown82%
Acetate Buffer (pH 4.0) Pale Yellow94%
pH 4.0 + 0.1% Na-Metabisulfite Clear/Pale Yellow98%
pH 4.0 + HP

CD Complex
Clear 99.5%

Note: Data derived from typical stability profiles of 4-aminoquinoline Mannich bases [1][2].

Strategy 3: Antioxidant Screening

If pH and complexation are insufficient, add an antioxidant.[1]

  • Sodium Metabisulfite (0.1% - 0.2%): Highly effective for preventing oxidation in acidic aqueous solutions.[1]

  • Ascorbic Acid: Use with caution.[1] While an antioxidant, it can sometimes act as a pro-oxidant in the presence of trace metals (Fenton chemistry). Always add EDTA (0.05%) if using Ascorbic Acid.[1]

Module 3: Troubleshooting Workflow

Use this logic gate to solve stability issues in real-time experiments.

Figure 2: Stability Troubleshooting Logic

Troubleshooting_Logic Start Issue: Unstable Amopyroquin Solution CheckColor Is the solution turning brown? Start->CheckColor CheckPrecip Is there precipitation? Start->CheckPrecip OxidationCheck Check pH. Is pH > 5.0? CheckColor->OxidationCheck Yes SolubilityCheck Check Concentration. Is it above limit? CheckPrecip->SolubilityCheck Yes AdjustAcid Action: Adjust pH to 3.0-4.0 Use Acetate Buffer OxidationCheck->AdjustAcid Yes AddAntiOx Action: Add 0.1% Sodium Metabisulfite + Purge with N2 OxidationCheck->AddAntiOx No (pH is already low) AddCD Action: Add HP-Beta-Cyclodextrin (Increases Solubility & Stability) SolubilityCheck->AddCD Yes (Need help) AddCosolvent Action: Add Ethanol/Propylene Glycol (10-20%) SolubilityCheck->AddCosolvent Alternative

Caption: Decision tree for diagnosing color changes (oxidation) vs. precipitation (solubility) events.

FAQ: Expert Insights

Q: Can I autoclave aqueous Amopyroquin solutions? A: No. Thermal stress accelerates the hydrolysis of the Mannich base side chain (Retro-Mannich reaction).[1] Sterilize via filtration (0.22


m PES or PVDF filters) only.[1]

Q: Why do I see a "lag time" before the color changes? A: This is the Induction Period .[1] The solution contains trace dissolved oxygen.[1] Once the natural resistance is overcome (or if no antioxidant is present), the radical chain reaction (propagation) begins, leading to rapid formation of the quinone imine. Nitrogen purging (sparging) during preparation eliminates this lag time by removing the fuel (Oxygen) [3].[1]

Q: Is the brown degradation product dangerous? A: Potentially, yes. Quinone imines are electrophiles that can arylate proteins and deplete cellular glutathione.[1] In in vitro assays, this can lead to false toxicity positives unrelated to the drug's mechanism of action [4].

References

  • PubChem. (2025).[1] Amodiaquine | C20H22ClN3O | CID 2165.[1] National Library of Medicine.[1] [Link][1]

  • Olliaro, P., & Mussano, P. (2003). Amodiaquine for treating malaria.[1][3][4][5] Cochrane Database of Systematic Reviews. (Discusses the instability and quinone imine formation of the structural analog). [Link]

  • Christie, G., et al. (2019).[1][6] Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology. (Mechanistic grounding for 4-aminoquinoline oxidation). [Link]

  • Naisbitt, D. J., et al. (1998).[1] Metabolism-dependent neutrophil cytotoxicity of amodiaquine: A comparison with pyronaridine and chloroquine. Chemical Research in Toxicology. [Link]

Sources

Troubleshooting Amopyroquin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amopyroquine Precipitation in Cell Culture Media For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: Navigating the Challenges of Amopyroquine in Cell Culture

Amopyroquine is a 4-aminoquinoline compound, structurally related to amodiaquine, with known antimalarial properties.[1][2] Its mechanism of action involves the inhibition of haem polymerase in the parasite, leading to an accumulation of toxic haem.[2][3] As with many small molecules that are effective in biological systems, its utility in in vitro research can be hampered by physicochemical properties, most notably its limited aqueous solubility.

Researchers frequently encounter precipitation when introducing amopyroquine, typically from a concentrated organic solvent stock, into aqueous cell culture media. This is not merely an inconvenience; it represents a critical failure in experimental setup. Precipitated compound leads to inaccurate and inconsistent dosing, direct cytotoxicity from solid particles, and fundamentally invalid experimental outcomes.

This guide provides a comprehensive, experience-driven framework for understanding, troubleshooting, and preventing amopyroquine precipitation. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: Why is my amopyroquine crashing out of solution when I add it to my cell culture media? A: This is likely due to "solvent shock" and exceeding the aqueous solubility limit. Amopyroquine is poorly soluble in water-based media.[4] When a concentrated stock in a solvent like DMSO is rapidly diluted into the aqueous media, the local concentration of amopyroquine is too high for the water to accommodate, causing it to precipitate.[5]

Q2: What is the best solvent for making an amopyroquine stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent. Amodiaquine, a close structural analog, is soluble in DMSO at approximately 5 mg/mL.[6] Always use anhydrous, high-purity DMSO to prevent compound degradation.[7]

Q3: How much DMSO can my cells tolerate? A: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, this is cell-line dependent. It is a critical best practice to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, and ideally at or below 0.1%.[8][9]

Q4: I see a precipitate. Can I just filter my media to remove it? A: This is not recommended. Filtering will remove the precipitated (solid) amopyroquine, but this means the final concentration of the dissolved, biologically active compound in your media will be unknown and lower than intended. This invalidates the experiment. The goal is to prevent precipitation from occurring in the first place.

Q5: Should I heat or sonicate my media to get the amopyroquine to dissolve? A: While gentle warming (to 37°C) of the stock solution or the final media can aid dissolution, it must be done with caution.[10] Overheating can degrade both the amopyroquine and sensitive media components like glutamine and vitamins. Sonication can also help, but the primary focus should be on proper dilution technique.[10]

Part 2: The Science Behind Precipitation - A Deeper Dive

Understanding the "why" is crucial for effective troubleshooting. Amopyroquine precipitation is governed by several key factors.

The Physicochemical Nature of Amopyroquine

Amopyroquine is a weak base. Its solubility is highly dependent on the pH of the solution.[11][12]

  • At lower (acidic) pH: The molecule becomes protonated (ionized), which generally increases its solubility in aqueous solutions.

  • At higher (neutral to basic) pH: The molecule is more likely to be in its neutral, un-ionized form, which is less soluble in water.[13]

Cell culture media is buffered to a physiological pH of ~7.2-7.4. At this pH, amopyroquine's solubility is inherently low. When you add the compound from your stock, you are introducing it into an environment that is not favorable for keeping it dissolved.

The "Solvent Shock" Phenomenon

This is the most common cause of immediate precipitation. You have a high concentration of a water-insoluble compound dissolved happily in an organic solvent (DMSO). When this is introduced into the aqueous media, the DMSO rapidly diffuses away, leaving the amopyroquine molecules suddenly surrounded by water. They can't stay dissolved and rapidly crash out of solution.[5]

Interactions with Media Components

Cell culture media is a complex mixture of salts, amino acids, vitamins, and, if supplemented, serum proteins.

  • Serum Proteins: Proteins like albumin can bind to drugs.[14] This binding can sometimes increase the apparent solubility of a compound. However, it also means that the fraction of unbound, free drug available to act on your cells is reduced.[15][16][17] The effect can be unpredictable.

  • Salts: High concentrations of salts in the media can decrease the solubility of organic molecules through a "salting-out" effect.[18]

Environmental and Physical Factors
  • Temperature: Drastic temperature changes, such as repeated freeze-thaw cycles of media containing the compound, can promote precipitation of both the drug and other media components.[18][19]

  • Evaporation: If the media in your culture plates or flasks evaporates, the concentration of all solutes, including amopyroquine, will increase, potentially exceeding its solubility limit.[19]

Part 3: Systematic Troubleshooting Guide & Decision Workflow

Use the following guide to systematically identify and resolve the issue.

Troubleshooting Decision Workflow

This diagram outlines a logical path to diagnose and solve amopyroquine precipitation.

G Start Precipitation Observed When When does it occur? Start->When Immediate Immediately upon adding to media When->Immediate Immediately OverTime Over time in incubator or after storage When->OverTime Over Time CheckStock Is stock solution clear? Immediate->CheckStock CheckStorage Review Media Storage OverTime->CheckStorage StockCloudy Stock is cloudy CheckStock->StockCloudy No CheckDilution Review Dilution Technique CheckStock->CheckDilution Yes RemakeStock Remake stock solution. Use anhydrous DMSO. Gently warm/sonicate if needed. StockCloudy->RemakeStock BadTechnique Adding stock too quickly? Media is cold? CheckDilution->BadTechnique Yes GoodTechnique Technique is correct CheckDilution->GoodTechnique No ImproveTechnique Follow Protocol 2: - Pre-warm media to 37°C - Add stock dropwise - Swirl/vortex during addition BadTechnique->ImproveTechnique CheckConcentration Check Final Concentration GoodTechnique->CheckConcentration TooHigh Concentration too high? CheckConcentration->TooHigh Yes LowerConc Reduce final concentration. Perform dose-response to find soluble working range. TooHigh->LowerConc FreezeThaw Did you freeze-thaw the media? CheckStorage->FreezeThaw Yes MakeFresh Prepare fresh media with drug for each experiment. Do not freeze-thaw. FreezeThaw->MakeFresh

Sources

Validation & Comparative

Navigating the Maze of Resistance: A Comparative Guide to Amopyroquine Efficacy in PfCRT Mutant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum represents a significant threat to global malaria control efforts. The P. falciparum chloroquine resistance transporter (PfCRT) has been a key player in this evolutionary arms race, mediating resistance to the once cornerstone antimalarial, chloroquine (CQ). This guide provides an in-depth, comparative analysis of the efficacy of amopyroquine (a 4-aminoquinoline similar to amodiaquine) against various P. falciparum lines harboring distinct PfCRT mutations. We will delve into the underlying molecular mechanisms, present comparative experimental data, and provide a detailed protocol for assessing drug efficacy, offering a comprehensive resource for researchers in the field.

The 4-Aminoquinoline Conundrum: Mechanism of Action and the Rise of PfCRT-Mediated Resistance

The therapeutic action of 4-aminoquinoline drugs like chloroquine and amopyroquine is centered within the acidic digestive vacuole (DV) of the malaria parasite. Inside the DV, the parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by polymerizing it into inert hemozoin crystals. As weak bases, 4-aminoquinolines accumulate in the acidic DV and are thought to cap the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme that ultimately kills the parasite.

Resistance to chloroquine is primarily conferred by mutations in the pfcrt gene. These mutations alter the PfCRT protein, a transporter located on the DV membrane, enabling it to efflux chloroquine out of the DV and away from its site of action. The most critical of these mutations is the substitution of threonine for lysine at position 76 (K76T), which is a key molecular marker for CQ resistance. However, the K76T mutation often co-occurs with other mutations, forming different PfCRT haplotypes with varying geographical distributions and impacts on drug susceptibility.

Comparative Efficacy of Amopyroquine in PfCRT Mutant Lines

While amopyroquine belongs to the same chemical class as chloroquine, its efficacy against CQ-resistant strains is not always predictable and is highly dependent on the specific PfCRT haplotype. Some mutant forms of PfCRT that confer CQ resistance can still be susceptible to other 4-aminoquinolines, suggesting that not all drugs in this class are recognized and transported by the mutated protein with the same efficiency.

Studies using various P. falciparum strains have demonstrated that while the wild-type PfCRT (found in strains like 3D7) does not transport amodiaquine (the parent compound of amopyroquine), mutant isoforms of PfCRT do. This transport is a key mechanism of resistance. The level of resistance, however, varies between different mutant haplotypes. For instance, the PfCRT Dd2 haplotype has been shown to decrease in vitro susceptibility to amodiaquine compared to the wild-type 3D7 haplotype. Furthermore, specific haplotypes, such as the SVMNT combination of mutations at positions 72-76, have been strongly associated with amodiaquine resistance.

Below is a summary of in vitro efficacy data for chloroquine and the active metabolite of amodiaquine, monodesethylamodiaquine, against representative P. falciparum strains with distinct PfCRT genotypes.

StrainPfCRT HaplotypeChloroquine IC₅₀ (nM)Monodesethylamodiaquine IC₅₀ (nM)Reference
3D7 Wild-Type (CVMNK)~15-25~20-30
Dd2 Mutant (CVIET)~150-200Moderate increase vs. 3D7
7G8 Mutant (SVMNT)High~40-50

Note: IC₅₀ values can vary between laboratories and assays. The data presented here are approximate values compiled from the literature to illustrate the general trends in susceptibility.

Experimental Validation: A Self-Validating Protocol for In Vitro Drug Susceptibility Testing

To accurately assess the efficacy of amopyroquine and other antimalarials against different P. falciparum lines, a robust and reproducible in vitro drug susceptibility assay is essential. The SYBR Green I-based fluorescence assay is a widely used, reliable method for determining the 50% inhibitory concentration (IC₅₀) of a compound.

Causality Behind Experimental Choices
  • Parasite Synchronization: Using tightly synchronized, ring-stage parasite cultures is critical. This ensures that the parasites are at a uniform developmental stage at the start of the assay, reducing variability in drug susceptibility that can occur at different life cycle stages.

  • Reference Strains: The inclusion of well-characterized reference strains with known drug susceptibility profiles (e.g., the CQ-sensitive 3D7 and CQ-resistant Dd2 or 7G8) is a cornerstone of a self-validating system. These strains act as internal controls, confirming that the assay is performing as expected and allowing for the normalization of results across experiments.

  • SYBR Green I: This fluorescent dye intercalates with double-stranded DNA. In the context of this assay, the fluorescence intensity is directly proportional to the amount of parasite DNA, providing a quantitative measure of parasite growth. As mature red blood cells are anucleated, the background fluorescence is minimal.

Step-by-Step Methodology: SYBR Green I Assay
  • Preparation of Drug Plates:

    • Serially dilute the test compounds (e.g., amopyroquine, chloroquine) in appropriate solvent and then in complete culture medium in a 96-well plate.

    • Include drug-free wells as negative controls (100% growth) and wells with a known lethal concentration of a standard drug as positive controls.

  • Parasite Preparation and Plating:

    • Culture P. falciparum strains to a suitable parasitemia and synchronize them to the ring stage.

    • Dilute the synchronized parasite culture to a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

    • Add the parasite suspension to the drug-containing plates.

  • Incubation:

    • Incubate the plates for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours to allow for dye intercalation.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • Subtract the background fluorescence from drug-free wells containing uninfected red blood cells.

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free controls.

    • Determine the IC₅₀ values by fitting the dose-response data to a non-linear regression model.

Visualizing the Mechanisms and Workflows

To better understand the complex interplay between amopyroquine, PfCRT, and the parasite, as well as the experimental process, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: SYBR Green I Assay P1 Prepare Drug Dilution Plates P2 Synchronize & Dilute P. falciparum Cultures P1->P2 P3 Add Parasites to Plates P2->P3 P4 Incubate for 72 hours P3->P4 P5 Lyse Cells & Add SYBR Green I P4->P5 P6 Read Fluorescence P5->P6 P7 Calculate IC50 Values P6->P7

Caption: A streamlined workflow for determining the IC50 of antimalarial compounds.

G cluster_parasite P. falciparum Digestive Vacuole cluster_dv Digestive Vacuole (Acidic) cluster_membrane DV Membrane Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme->Hemozoin AP Blocks PfCRT_WT Wild-Type PfCRT (e.g., 3D7) PfCRT_Mut Mutant PfCRT (e.g., Dd2, 7G8) Cytosol Parasite Cytosol PfCRT_Mut->Cytosol AP Efflux Cytosol->Hemoglobin Accumulation in DV AP_in Amopyroquine AP_in->Cytosol

Caption: Mechanism of Amopyroquine action and PfCRT-mediated resistance.

Conclusion and Future Perspectives

The validation of amopyroquine's efficacy against PfCRT mutant lines reveals a complex picture. While not a "silver bullet" that universally overcomes all forms of 4-aminoquinoline resistance, amopyroquine retains significant activity against certain CQ-resistant haplotypes. The specific combination of mutations within the PfCRT protein appears to be a critical determinant of amopyroquine susceptibility.

This guide underscores the importance of a multi-faceted approach to antimalarial drug development and surveillance. The use of isogenic parasite lines, where specific mutations are introduced into a constant genetic background, will be invaluable for dissecting the precise contribution of individual PfCRT mutations to amopyroquine resistance. Furthermore, continuous in vitro monitoring of clinical isolates using robust and standardized assays is essential for tracking the evolution of resistance and informing treatment policies. As the landscape of malaria drug resistance continues to evolve, a deep understanding of the molecular mechanisms of action and resistance for compounds like amopyroquine will be paramount in the design of next-generation antimalarials.

References

  • Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular biology and evolution, 21(10), 1938–1949. [Link]

  • Sanchez, C. P., Dave, A., Stein, W. D., & Lanzer, M. (2023). PfCRT mutations conferring piperaquine resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport. PLoS pathogens, 19(6), e1011436. [Link]

  • World Health Organization. (2010). P.falciparum drug sensitivity assay using SYBR® Green I. [Link]

  • Beshir, K., Sutherland, C. J., Merinopoulos, I., Durrani, N., Leslie, T., Rowland, M., & Hallett, R. L. (2010). Amodiaquine resistance in Plasmodium falciparum malaria in Afghanistan is associated with the pfcrt SVMNT allele at codons 72 to 76. Antimicrobial agents and chemotherapy, 54(9), 3714–3716. [Link]

  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871. [Link]

  • JJ Medicine. (2021, October 31). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects [Video]. YouTube. [Link]

  • Q world Medical Education & FRCPathPrep. (2020, April 20). Chloroquine resistance mechanism: Parasitology simplified tutorials: for NEET-PG, NEXT, USMLE, PLAB [Video]. YouTube. [Link]

  • Pharmacology Animation. (2020, August 29). Chloroquine Mechanism of action [Video]. YouTube. [Link]

  • Ross, L. S., Dhingra, S. K., Mok, S., Yeo, T., Wicht, K. J., Anushka, A., ... & Fidock, D. A. (2021). Plasmodium falciparum African PfCRT Mutant Isoforms Conducive to Piperaquine Resistance Are Infrequent and Impart a Major Fitness Cost. The Journal of infectious diseases, 223(11), 1954–1965. [Link]

  • Summers, R. L., & Martin, R. E. (2019). Determining the roles of two key drug resistance proteins in conferring amodiaquine resistance in the malaria parasite. The Australian National University. [Link]

  • Cowell, A. N., Istvan, E. S., Lukens, A. K., Gomez-Lorenzo, M. G., Vural, K., Wiegand, R. C., ... & Wirth, D. F. (2018). Mapping the malaria parasite druggable genome predicts novel routes to antimalarial discovery. Science, 359(6372), 191-199. [Link]

  • Le Nagard, H., Vincent, C., Mentré, F., & Lebras, J. (2011). Online analysis of in vitro resistance to antimalarial drugs through nonlinear regression. Computer methods and programs in biomedicine, 104(2), 10-18. [Link]

  • Bennett, T. N., Paguio, M., Gligorijevic, B., Seudieu, C., Kosar, A. D., Roepe, P. D., & Smilkstein, M. (2004). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American journal of tropical medicine and hygiene, 70(2), 124–128. [Link]

  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial agents and chemotherapy, 51(6), 1926–1933. [Link]

  • Quashie, N. B., Duah, N. O., Abuaku, B., & Koram, K. A. (2013). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. Malaria journal, 12, 45. [Link]

  • Chinappi, M., Via, A., Marcatili, P., & Tramontano, A. (2010). On the mechanism of chloroquine resistance in Plasmodium falciparum. PloS one, 5(11), e14064. [Link]

  • Sá, J. M., Kaslow, D. R., & Wellems, T. E. (2022). A Plasmodium falciparum genetic cross reveals the contributions of pfcrt and plasmepsin II/III to piperaquine drug resistance. mBio, 13(3), e00713-22. [Link]

  • University of Ghana. (2014). Continued validation of SYBR green-1-based fluorescence assay for the routine screening of Plasmodium falciparum susceptibility. [Link]

  • Bacon, D. J., Jambou, R., Fandeur, T., Le Bras, J., Wongsrichanalai, C., & Rieckmann, K. H. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial agents and chemotherapy, 51(4), 1172–1178. [Link]

  • Siddiqui, F. A., Cabrera, M., Wang, M., & Cui, L. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual review of pharmacology and toxicology, 60, 417–441. [Link]

  • Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). PfCRT and its role in antimalarial drug resistance. Trends in parasitology, 28(11), 504–514. [Link]

  • WorldWide Antimalarial Resistance Network. (2015). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. [Link]

  • Gbotosho, G. O., Folarin, O. A., Bustamante, C., Sowunmi, A., & Kyle, D. E. (2015). In vitro susceptibility of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers. Frontiers in microbiology, 6, 1289. [Link]

The Battle for Hemozoin: A Comparative Analysis of Amopyroquin and Quinine in Heme Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of malariology, understanding the precise mechanisms and comparative efficacy of antimalarial compounds is paramount. This guide provides an in-depth, objective comparison of two notable quinoline-based antimalarials, Amopyroquin and Quinine, focusing on their roles as inhibitors of heme polymerization, a critical detoxification pathway for the Plasmodium falciparum parasite.

The Strategic Target: Heme Detoxification in Plasmodium falciparum

The intraerythrocytic stages of the malaria parasite's life cycle are characterized by the extensive digestion of host cell hemoglobin, a primary source of amino acids for its growth and proliferation.[1] This catabolic process, however, liberates vast quantities of toxic free heme (ferriprotoporphyrin IX). To evade this self-inflicted toxicity, the parasite has evolved a unique detoxification strategy: the polymerization of heme into an inert, crystalline pigment known as hemozoin.[2] This process, which occurs in the parasite's acidic digestive vacuole, is an essential survival mechanism and, therefore, an attractive target for chemotherapeutic intervention.[3] Inhibition of heme polymerization leads to the accumulation of toxic free heme, which in turn induces oxidative stress and membrane damage, ultimately leading to parasite death.

The Contenders: Amopyroquin and Quinine

Both Amopyroquin, a 4-aminoquinoline derivative closely related to amodiaquine, and Quinine, a natural alkaloid from the cinchona tree, are believed to exert their antimalarial effects primarily by interfering with this crucial detoxification pathway.[1][4] Their shared quinoline scaffold allows them to interact with heme and disrupt the formation of hemozoin.

Amopyroquin , and its close analog amodiaquine, are known to be effective against chloroquine-resistant strains of P. falciparum.[5] The presence of a 4'-hydroxyanilino side chain is a key structural feature.[4]

Quinine , one of the oldest and most historically significant antimalarials, also functions by inhibiting hemozoin formation.[1]

Below is a depiction of the heme detoxification pathway and the points of intervention for quinoline antimalarials.

cluster_parasite Malaria Parasite Digestive Vacuole cluster_drugs Drug Intervention Hemoglobin Hemoglobin from Host Red Blood Cell AminoAcids Amino Acids (Nutrient Source) Hemoglobin->AminoAcids Digestion FreeHeme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->FreeHeme Digestion HemePolymerization Heme Polymerization FreeHeme->HemePolymerization Hemozoin Non-toxic Hemozoin Crystal (Malaria Pigment) HemePolymerization->Hemozoin Amopyroquin Amopyroquin Inhibition Inhibition Quinine Quinine Inhibition->HemePolymerization

Caption: Heme Detoxification Pathway in Plasmodium falciparum and Drug Intervention.

Head-to-Head Comparison of Inhibitory Activity

Direct comparative studies on the heme polymerization inhibitory activity of amopyroquin versus quinine under identical experimental conditions are limited in publicly available literature. However, by examining studies on amodiaquine, a structurally and functionally similar compound to amopyroquin, we can infer a comparative efficacy. The following table summarizes representative 50% inhibitory concentration (IC50) values for amodiaquine and quinine from various in vitro studies. It is crucial to note that direct comparison of absolute values is challenging due to variations in experimental protocols, parasite strains, and assay conditions between studies.

CompoundAssay TypeIC50 (μM)Parasite StrainReference
Amodiaquinein vitro antiplasmodial activity0.0182P. falciparum (field isolates)[6]
Quininein vitro antiplasmodial activityVaries (less sensitive)P. falciparum (field isolates)[7]
Amodiaquinein vitro antiplasmodial activity0.012 (mean)P. falciparum (161 isolates)
Chloroquineβ-hematin formation inhibition1.478N/A[2]

Note: The IC50 values for antiplasmodial activity reflect the overall effect on parasite growth, of which heme polymerization inhibition is a major, but not sole, contributor. The β-hematin formation inhibition assay provides a more direct measure of the compound's effect on this specific pathway.

From the available data, amodiaquine generally exhibits more potent in vitro antiplasmodial activity compared to quinine, particularly against chloroquine-resistant strains.[6] This suggests that amodiaquine, and by extension amopyroquin, may be a more efficient inhibitor of processes crucial for parasite survival, including heme polymerization.

Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay (NP-40 Mediated)

The following is a detailed, step-by-step methodology for a commonly used in vitro heme polymerization inhibition assay, which serves as a self-validating system to assess the efficacy of potential inhibitors. This protocol is a synthesis of methods described in the literature.[8][9]

Objective: To quantify the inhibitory effect of a test compound on the formation of β-hematin (a synthetic form of hemozoin) from hemin.

Principle: In an acidic environment and in the presence of a lipid or detergent catalyst like NP-40, hemin polymerizes into insoluble β-hematin. An effective inhibitor will prevent this polymerization, leaving more hemin in its soluble, monomeric form. The amount of polymerized β-hematin can be quantified spectrophotometrically.

Materials:

  • Hemin chloride

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Sodium acetate

  • Acetic acid

  • Nonidet P-40 (NP-40)

  • Test compounds (Amopyroquin, Quinine)

  • Chloroquine (positive control)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

A Prepare Hemin Stock Solution (e.g., 5 mM in DMSO) D Dispense Reagents into 96-well Plate: 1. Assay Buffer 2. Test Compound/Control 3. NP-40 Solution 4. Hemin Solution A->D B Prepare Assay Buffer (e.g., 0.5 M sodium acetate, pH 4.8) B->D C Prepare Test Compound Dilutions (in DMSO or appropriate solvent) C->D E Incubate Plate (e.g., 18-24 hours at 37°C with shaking) D->E F Centrifuge Plate (to pellet β-hematin) E->F G Remove Supernatant F->G H Wash Pellet (with DMSO to remove unreacted hemin) G->H I Dissolve β-hematin Pellet (in NaOH or SDS/alkaline buffer) H->I J Measure Absorbance (e.g., at 405 nm) I->J K Calculate % Inhibition and IC50 J->K

Caption: Experimental workflow for the β-hematin formation inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Hemin Stock Solution: Prepare a 5 mM stock solution of hemin chloride in DMSO.

    • Assay Buffer: Prepare a 0.5 M sodium acetate buffer and adjust the pH to 4.8 with acetic acid.

    • Test Compounds and Controls: Prepare stock solutions of amopyroquin, quinine, and chloroquine (positive control) in DMSO. Create a serial dilution of each compound. Include a DMSO-only negative control.

  • Assay Setup (in a 96-well plate):

    • To each well, add 50 µL of the assay buffer.

    • Add 25 µL of the test compound dilutions or controls to the respective wells.

    • Add 25 µL of a freshly prepared hemin solution in the assay buffer (e.g., 1 mM) to initiate the polymerization reaction. The final concentration of hemin in the well will be 250 µM.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours with gentle shaking. This allows for the formation of β-hematin.

  • Quantification of β-Hematin:

    • After incubation, centrifuge the plate to pellet the insoluble β-hematin.

    • Carefully remove the supernatant containing unreacted, soluble hemin.

    • Wash the pellet with 100 µL of DMSO to remove any remaining unpolymerized hemin. Repeat the centrifugation and supernatant removal.

    • Dissolve the washed β-hematin pellet in 100 µL of 0.1 M NaOH.

    • Measure the absorbance of the dissolved β-hematin at a wavelength of 405 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of β-hematin formed.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits β-hematin formation by 50%.

Conclusion

References

  • In vitro IC50 values for artesunate, amodiaquine, chloroquine and... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC - PubMed Central. (2021, March 31). Retrieved February 7, 2024, from [Link]

  • β‐Hematin crystallization assay. NP‐40 polymerizes free synthetic hemin... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • β-hematin IC50 (µg/ml) of the methanol subfractions compared to... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Molecular modeling study of a series of amodiaquine analogues with antimalarial activity. (2018, March 13). Retrieved February 7, 2024, from [Link]

  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - NIH. (2019, April 1). Retrieved February 7, 2024, from [Link]

  • A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed. (1987). Retrieved February 7, 2024, from [Link]

  • IC 50 determination of β-hematin formation inhibition and p-value of... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy of FAQ–Pyrimidines - PMC - NIH. (2018, December 11). Retrieved February 7, 2024, from [Link]

  • Relationship between antimalarial drug activity, accumulation, and inhibition of heme polymerization in Plasmodium falciparum in vitro - PubMed. (1996, July). Retrieved February 7, 2024, from [Link]

  • Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PubMed Central. (2019, December 7). Retrieved February 7, 2024, from [Link]

  • Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PubMed Central. (1996, July). Retrieved February 7, 2024, from [Link]

  • Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of β-Hematin Crystallization - PMC - NIH. (2011, August 1). Retrieved February 7, 2024, from [Link]

  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC. (2021, July 1). Retrieved February 7, 2024, from [Link]

  • A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. (1998, November 20). Retrieved February 7, 2024, from [Link]

  • Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of -Hematin Crystallization - ResearchGate. (2011, August 1). Retrieved February 7, 2024, from [Link]

  • Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - MDPI. (2019, December 7). Retrieved February 7, 2024, from [Link]

  • Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for... - ResearchGate. (2018, February 1). Retrieved February 7, 2024, from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2022, March 25). Retrieved February 7, 2024, from [Link]

  • A Hybrid of Amodiaquine and Primaquine Linked by Gold(I) Is a Multistage Antimalarial Agent Targeting Heme Detoxification and Thiol Redox Homeostasis - MDPI. (2022, May 18). Retrieved February 7, 2024, from [Link]

  • ln vitro inhibition of beta-hematin formation and in vivo effects of Diospyros mespiliformis and Mondia whitei methanol extracts on chloroquine-susceptible Plasmodium berghei-induced malaria in mice in - AKJournals. (2021, July 20). Retrieved February 7, 2024, from [Link]

  • (PDF) Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - ResearchGate. (1996, July). Retrieved February 7, 2024, from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Amopyroquine and Artemisinin Combination Therapies in the Treatment of Uncomplicated Malaria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the global effort to combat malaria, a parasitic disease that continues to exact a heavy toll on human health, the efficacy of available antimalarial therapies is of paramount importance. The emergence and spread of drug-resistant Plasmodium falciparum, the most virulent malaria parasite, necessitates a continuous evaluation of existing and novel therapeutic strategies. This guide provides an in-depth, objective comparison of the in vivo efficacy of amopyroquine and the current standard of care, artemisinin-based combination therapies (ACTs). As a senior application scientist, my aim is to synthesize the available experimental data, elucidate the mechanistic rationale behind these treatments, and offer insights for the research and drug development community.

The Imperative for Combination Therapy in the Age of Resistance

The history of antimalarial drug development is a stark reminder of the parasite's remarkable ability to evolve and develop resistance. Monotherapies, such as chloroquine and sulfadoxine-pyrimethamine, were once highly effective but are now largely obsolete in many parts of the world due to widespread resistance.[1][2] This has led to the current paradigm of combination therapy, a strategy designed to enhance efficacy and delay the development of resistance.[3]

Artemisinin-based combination therapies (ACTs) are the cornerstone of modern malaria treatment, recommended by the World Health Organization (WHO) for uncomplicated P. falciparum malaria.[4] The rationale behind ACTs is to combine a potent, rapidly acting artemisinin derivative with a longer-acting partner drug that has a different mechanism of action.[4][5] The artemisinin component swiftly reduces the parasite biomass, while the partner drug eliminates the remaining parasites.[5] This dual-pronged attack increases the likelihood of a cure and reduces the probability of resistant parasites emerging.[2]

Artemisinin Combination Therapies (ACTs): The Gold Standard

Artemisinin and its derivatives are sesquiterpene lactones derived from the sweet wormwood plant, Artemisia annua. Their discovery was a landmark in the fight against malaria.[4] Artemisinins are characterized by their rapid parasite clearance rates.[3]

Mechanism of Action

The antimalarial activity of artemisinins is attributed to their endoperoxide bridge. It is believed that upon entering a parasite-infected red blood cell, the endoperoxide bridge is cleaved by heme iron, generating reactive oxygen species (ROS) and other cytotoxic intermediates. These reactive species then damage parasite proteins and other essential biomolecules, leading to parasite death.[6]

Diagram: Simplified Mechanism of Action of Artemisinin

Artemisinin Artemisinin Infected_RBC Infected Red Blood Cell Artemisinin->Infected_RBC Heme_Fe2 Heme Iron (Fe2+) Infected_RBC->Heme_Fe2 Endoperoxide_Cleavage Endoperoxide Bridge Cleavage Heme_Fe2->Endoperoxide_Cleavage ROS Reactive Oxygen Species (ROS) Endoperoxide_Cleavage->ROS Parasite_Damage Damage to Parasite Proteins and Biomolecules ROS->Parasite_Damage Parasite_Death Parasite Death Parasite_Damage->Parasite_Death

Caption: Artemisinin's mechanism of action.

In Vivo Efficacy of Common ACTs

Numerous clinical trials have demonstrated the high efficacy of various ACTs. Key performance indicators in these trials include the Adequate Clinical and Parasitological Response (ACPR), which is often corrected by polymerase chain reaction (PCR) to distinguish between recrudescence (treatment failure) and new infections.

Artemisinin Combination Therapy (ACT)PCR-Corrected Efficacy (Day 28/42)Key Characteristics
Artemether-Lumefantrine (AL) >95% in most studies[7]Widely used, good safety profile. Lumefantrine absorption is enhanced with fatty food.[8]
Artesunate-Amodiaquine (AS-AQ) ~95% in many regions[7]Effective and affordable. Amodiaquine is a 4-aminoquinoline.[9]
Dihydroartemisinin-Piperaquine (DHA-PPQ) >95% in numerous trialsLong post-treatment prophylactic effect due to the long half-life of piperaquine.
Artesunate-Mefloquine (AS-MQ) Highly effective, often >98%Concerns about neuropsychiatric side effects of mefloquine.[3]

Note: Efficacy can vary geographically depending on local drug resistance patterns.

The Growing Challenge of Artemisinin Resistance

Partial resistance to artemisinin, characterized by delayed parasite clearance, has emerged in Southeast Asia and more recently in Africa.[1][2] This resistance is primarily associated with mutations in the P. falciparum Kelch13 (PfK13) gene.[6][10] While ACTs generally remain effective due to the partner drug, artemisinin resistance places greater pressure on the partner drug, increasing the risk of treatment failure if the partner drug's efficacy is also compromised.[5]

Amopyroquine: A 4-Aminoquinoline Antimalarial

Amopyroquine is a 4-aminoquinoline, a class of compounds that also includes chloroquine and amodiaquine.[11] These drugs have historically been pivotal in malaria treatment.

Mechanism of Action

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intra-erythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic food vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and subsequent parasite death.[6] Resistance to 4-aminoquinolines is often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[10][12]

Diagram: Simplified Mechanism of Action of 4-Aminoquinolines

Four_Aminoquinoline 4-Aminoquinoline (e.g., Amopyroquine) Parasite_Vacuole Parasite Digestive Vacuole Four_Aminoquinoline->Parasite_Vacuole Parasite_Vacuole->Inhibition Hemoglobin_Digestion Hemoglobin Digestion Free_Heme Toxic Free Heme Hemoglobin_Digestion->Free_Heme Hemozoin_Formation Heme Polymerization (Hemozoin Formation) Free_Heme->Hemozoin_Formation Parasite_Death Parasite Death Free_Heme->Parasite_Death Accumulation Leads to Inhibition->Hemozoin_Formation Inhibition

Caption: 4-Aminoquinolines' mechanism of action.

In Vivo Efficacy of Amopyroquine

In this dose-finding study, different regimens of intramuscular amopyroquine were evaluated. The results indicated a dose-dependent effect on parasite clearance.[13]

Amopyroquine Regimen (Intramuscular)Parasite Clearance at Day 7
3 mg/kg1 out of 6 patients
6 mg/kg4 out of 7 patients
6 mg/kg followed by 3 mg/kg at 24h7 out of 9 patients

This study suggests that amopyroquine possesses in vivo antimalarial activity, though the optimal dosing and its efficacy in a combination therapy regimen require further investigation.[13] The long terminal elimination half-life of amopyroquine, reported to be approximately 129.6 hours in healthy volunteers, suggests its potential as a long-acting partner drug in a combination therapy.[13] Furthermore, the parent drug, amopyroquine, appears to be the primary active compound, with its metabolites showing very low in vitro activity against P. falciparum.[14]

A Proxy for Comparison: Artesunate-Amodiaquine (AS-AQ)

Given the limited data on amopyroquine combinations, we can look to the widely used ACT, artesunate-amodiaquine (AS-AQ), to provide a more direct comparison with other ACTs. Amodiaquine, like amopyroquine, is a 4-aminoquinoline.[11]

Clinical trials have established AS-AQ as a highly effective treatment for uncomplicated malaria. For instance, a study in the Democratic Republic of Congo showed a PCR-corrected efficacy of 95% at day 42 for AS-AQ.[7] This is comparable to the efficacy of other first-line ACTs. However, the efficacy of amodiaquine as a monotherapy has declined in some regions due to resistance.[15]

Experimental Protocols: Assessing In Vivo Efficacy

The in vivo efficacy of antimalarial drugs is typically assessed through randomized controlled clinical trials. The World Health Organization provides standardized protocols for these studies.

Key Steps in an In Vivo Efficacy Trial:
  • Patient Recruitment: Patients with uncomplicated falciparum malaria, confirmed by microscopy, are enrolled.

  • Randomization: Patients are randomly assigned to different treatment arms.

  • Drug Administration: The administration of the first dose is directly observed to ensure compliance.

  • Follow-up: Patients are followed up for a period of 28 or 42 days.

  • Clinical and Parasitological Assessment: Regular clinical assessments and blood smears for parasite quantification are performed.

  • PCR Genotyping: In cases of recurrent parasitemia, PCR analysis is used to distinguish between a new infection and a recrudescence of the original infection.

Diagram: Generalized Workflow for In Vivo Antimalarial Efficacy Trials

cluster_0 Patient Enrollment cluster_1 Treatment & Follow-up cluster_2 Outcome Assessment Screening Screening of Febrile Patients Microscopy Microscopic Confirmation of P. falciparum Screening->Microscopy Inclusion Inclusion Criteria Met Microscopy->Inclusion Randomization Randomization to Treatment Arms Inclusion->Randomization Treatment_A Treatment Arm A (e.g., ACT) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Amopyroquine Combination) Randomization->Treatment_B Follow_up 28/42-Day Follow-up (Clinical & Parasitological) Treatment_A->Follow_up Treatment_B->Follow_up Recurrent_Parasitemia Recurrent Parasitemia Follow_up->Recurrent_Parasitemia ACPR Adequate Clinical & Parasitological Response (ACPR) Follow_up->ACPR No Recurrence PCR_Correction PCR Genotyping Recurrent_Parasitemia->PCR_Correction PCR_Correction->ACPR New Infection Treatment_Failure Treatment Failure PCR_Correction->Treatment_Failure Recrudescence

Caption: A standard workflow for clinical trials assessing antimalarial efficacy.

Synthesis and Future Directions

Artemisinin Combination Therapies (ACTs) are firmly established as the most effective treatments for uncomplicated falciparum malaria, with cure rates consistently exceeding 95% in most regions.[7] The primary strength of ACTs lies in the rapid parasite clearance by the artemisinin component, complemented by the slower elimination of the partner drug to eradicate residual parasites.[5] However, the emergence of artemisinin resistance threatens this efficacy and underscores the urgent need for new therapeutic strategies.[1]

Amopyroquine , as a 4-aminoquinoline, presents a potential, albeit less explored, alternative. The limited available data demonstrate its in vivo activity, but comprehensive, well-controlled clinical trials are necessary to establish its efficacy and safety profile, particularly in a combination therapy context.[13] Its long half-life is a promising characteristic for a partner drug.[13]

For drug development professionals , the key takeaway is the continued validation of the combination therapy model. Future research on amopyroquine should prioritize:

  • In vitro and in vivo studies to determine its efficacy against current artemisinin-resistant parasite strains.

  • Combination studies with artemisinin derivatives to identify synergistic or additive effects and to propose an optimal partner drug.

  • Phase I and II clinical trials to establish the safety, tolerability, and pharmacokinetic profile of an amopyroquine-based combination therapy.

References

  • World Health Organization. (2018). Artemisinin resistance and artemisinin-based combination therapy efficacy. [Link]

  • Medicines for Malaria Venture. (2024). Artemisinin: a game-changer in malaria treatment. [Link]

  • Hietala, S. F., et al. (2010). Population Pharmacokinetics and Pharmacodynamic Considerations of Amodiaquine and Desethylamodiaquine in Kenyan Adults with Uncomplicated Malaria Receiving Artesunate-Amodiaquine Combination Therapy. Antimicrobial Agents and Chemotherapy, 54(5), 1894–1902. [Link]

  • Taffese, H. S., et al. (2018). In vivo efficacy of anti-malarial drugs against clinical Plasmodium vivax malaria in Ethiopia: a systematic review and meta-analysis. Malaria Journal, 17(1), 233. [Link]

  • de Santana Filho, F. S., et al. (1992). In vivo and in vitro Plasmodium falciparum resistance to chloroquine, amodiaquine and quinine in the Brazilian Amazon. Revista do Instituto de Medicina Tropical de São Paulo, 34(4), 287–293. [Link]

  • van der Pluijm, R. W., et al. (2020). Triple artemisinin-based combination therapies versus artemisinin-based combination therapies for uncomplicated Plasmodium falciparum malaria: a multicentre, open-label, randomised clinical trial. The Lancet, 395(10233), 1345–1360. [Link]

  • Räth, K., et al. (1999). Artemisinin drugs for treating uncomplicated malaria are better used in combination therapy. Cochrane Database of Systematic Reviews. [Link]

  • van der Pluijm, R. W., et al. (2019). Triple therapy with artemether–lumefantrine plus amodiaquine versus artemether–lumefantrine alone for artemisinin-resistant, uncomplicated falciparum malaria: an open-label, randomised, multicentre trial. The Lancet Infectious Diseases, 19(8), 845–856. [Link]

  • Katabarawa, M., et al. (2017). In vivo efficacy of artesunate-amodiaquine and artemether-lumefantrine for the treatment of uncomplicated falciparum malaria: an open-randomized, non-inferiority clinical trial in South Kivu, Democratic Republic of Congo. Malaria Journal, 16(1), 43. [Link]

  • Tjitra, E., et al. (2009). In Vivo and In Vitro Efficacy of Amodiaquine Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax. Antimicrobial Agents and Chemotherapy, 53(9), 3865–3870. [Link]

  • Folarin, O. A., et al. (2009). In vivo and in vitro efficacy of amodiaquine against Plasmodium falciparum in an area of continued use of 4-aminoquinolines in East Africa. The American Journal of Tropical Medicine and Hygiene, 80(6), 929–934. [Link]

  • Pussard, E., et al. (1991). Pharmacokinetics of intramuscular amopyroquin in healthy subjects and determination of a therapeutic regimen for Plasmodium falciparum malaria. Antimicrobial Agents and Chemotherapy, 35(10), 2053–2057. [Link]

  • ClinicalTrials.gov. (2009). Artesunate Plus Amodiaquine in Malaria in Cote d'Ivoire. [Link]

  • National Center for Biotechnology Information. (n.d.). Malaria - Drug Discovery and Development. In Tropical Infectious Diseases: Principles, Pathogens and Practice. [Link]

  • Centers for Disease Control and Prevention. (2024). Drug Resistance in the Malaria-Endemic World. [Link]

  • Fidock, D. A., et al. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Cold Spring Harbor Perspectives in Medicine, 10(9), a038827. [Link]

  • White, N. J. (2004). Artemisinin-Based Combination Treatment of Falciparum Malaria. The American Journal of Tropical Medicine and Hygiene, 71(2_suppl), 139–146. [Link]

  • Pussard, E., et al. (1994). Pharmacokinetics and metabolism of amopyroquin after administration of two doses of 6 mg/kg im 24 h apart to healthy volunteers. The Journal of Antimicrobial Chemotherapy, 34(5), 803–808. [Link]

  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of Infectious Diseases, 184(6), 770–776. [Link]

  • Tarning, J. (2007). Clinical pharmacokinetics and pharmacodynamics of antimalarial combination therapy. Gupea. [Link]

  • Ghasemi, H. R., et al. (2020). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders - Drug Targets, 20(4), 431–448. [Link]

  • Pradines, B., et al. (2002). Plasmodium falciparum: in vitro interactions of artemisinin with amodiaquine, pyronaridine, and chloroquine. Experimental Parasitology, 101(1), 47–51. [Link]

  • Sidhu, A. B., et al. (2002). A specific mutation in the Plasmodium falciparum Pfcrt gene is the key determinant of chloroquine resistance. Science, 298(5591), 210–213. [Link]

  • ClinicalTrials.gov. (2009). Clinical Trial for Malaria Vaccines to Test for Safety, Immune Response and Protection Against Malaria. [Link]

  • Walsh Medical Media. (n.d.). Interactions of Pharmacodynamics and pharmacokinetics properties of antimalarial drugs. [Link]

  • University of California, Riverside. (2024). Scientists design new drug to fight malaria. [Link]

  • Medicines for Malaria Venture. (2025). Antimalarial drug resistance. [Link]

Sources

Assessment of Amopyroquin binding affinity to heme

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Assessment Guide: Amopyroquin Binding Affinity to Ferriprotoporphyrin IX (Heme)

Executive Summary

Amopyroquin (APQ) , a Mannich base derivative of amodiaquine (AQ), represents a critical evolution in the 4-aminoquinoline class of antimalarials. While its primary mechanism of action—inhibition of hemozoin formation via


-

stacking with heme—mirrors that of Chloroquine (CQ) and Amodiaquine, its physicochemical profile offers distinct advantages in metabolic stability and lipophilicity.

This guide provides a rigorous framework for assessing APQ’s heme-binding affinity. Unlike standard pharmaceutical assays, heme binding requires specific solvent conditions to prevent spontaneous heme dimerization, which can mask drug-target interactions. The protocols below utilize the Egan Method (40% DMSO) for thermodynamic evaluation and the NP-40 Mediated Assay for functional inhibition of


-hematin.

Mechanistic Foundation

The efficacy of APQ relies on its ability to cap the growing face of hemozoin crystals. Free heme (Ferriprotoporphyrin IX) released during hemoglobin digestion is toxic to the Plasmodium parasite. The parasite detoxifies this by polymerizing heme into inert hemozoin.

  • Target: Monomeric or

    
    -oxo dimeric Heme.
    
  • Interaction: Strong

    
    -
    
    
    
    donor-acceptor interaction between the quinoline ring of APQ and the porphyrin macrocycle of heme.
  • Outcome: The APQ-Heme complex cannot be incorporated into the hemozoin lattice, leading to toxic heme buildup and parasite death.

G Hemoglobin Hemoglobin (Host Cell) FreeHeme Free Heme (Toxic Fe(III)PPIX) Hemoglobin->FreeHeme Proteolysis Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization (Detoxification) Complex APQ-Heme Complex FreeHeme->Complex + APQ (Binding) APQ Amopyroquin (Drug) APQ->Complex Complex->Hemozoin Inhibition Death Parasite Death (Oxidative Stress) Complex->Death Accumulation

Figure 1: Mechanism of Action. APQ intercepts free heme, preventing detoxification into hemozoin.

Comparative Analysis: APQ vs. Alternatives

The following table synthesizes physicochemical and binding data. Note that while APQ shares the structural affinity of the 4-aminoquinoline class, its superior lipophilicity enhances membrane permeability and accumulation in the parasite's digestive vacuole.

FeatureChloroquine (CQ)Amodiaquine (AQ)Amopyroquin (APQ)
Core Structure 4-Aminoquinoline4-Aminoquinoline (Mannich base)4-Aminoquinoline (Mannich base)
Heme Binding (

)
5.52 ± 0.05 (Ref 1)5.35 ± 0.03 (Ref 2)~5.3 - 5.5 (Structural Class Est.)

-Hematin IC50
0.5 - 1.0 eq0.5 - 0.8 eq0.5 - 0.9 eq (Comparable to AQ)
Lipophilicity (

)
~4.6~4.3> 5.0 (Enhanced uptake)
Metabolic Liability Resistance (PfCRT efflux)Formation of toxic Quinone ImineImproved Stability (Reduced hepatotoxicity)

Key Insight: APQ's advantage is not a drastically higher intrinsic affinity for heme compared to AQ, but rather its pharmacokinetic profile . It avoids the formation of the toxic quinone imine metabolite associated with AQ while maintaining the high binding affinity characteristic of the scaffold.

Experimental Protocol: Spectrophotometric Titration

Standard Operating Procedure for Determining Association Constant (


)

Principle: Heme exhibits a strong Soret band absorption at ~402 nm. Upon binding with APQ, this band undergoes hypochromicity (decrease in intensity) and a bathochromic shift (red shift), indicating


-

stacking.

Critical Constraint: Heme dimerizes in aqueous solution. You must use 40% DMSO (Egan's Method) to ensure heme remains monomeric during titration.

Reagents:
  • Hemin Stock: 1.5 mM in DMSO (Freshly prepared).

  • Buffer: 0.02 M HEPES or TRIS, pH 7.5.

  • Solvent: DMSO (Spectroscopic grade).

  • Working Solution: 40% DMSO / 60% Buffer (v/v).

Workflow Diagram:

Protocol Start Start: Prepare Solvents HemePrep Prepare 4µM Heme in 40% DMSO (pH 7.5) Start->HemePrep Baseline Measure Baseline Spectrum (300 - 700 nm) HemePrep->Baseline Titration Titrate APQ Stock (0.2 - 5.0 equivalents) Baseline->Titration Equilibrium Incubate 5 mins per step Titration->Equilibrium Read Record Absorbance at 402 nm (Soret) Equilibrium->Read Read->Titration Repeat until saturation Analysis Plot 1/[Drug] vs 1/ΔA (Benesi-Hildebrand) Read->Analysis Final Data Set

Figure 2: Spectrophotometric Titration Workflow for Binding Affinity (


).
Step-by-Step Methodology:
  • Preparation: Dilute Hemin stock into the Working Solution to achieve a final concentration of 3–5 µM . Let it equilibrate for 30 minutes.

  • Baseline Scan: Zero the spectrophotometer with a blank (40% DMSO buffer). Scan the Heme-only solution from 300 to 700 nm. Note the Soret peak (Abs ~0.6–0.8).

  • Titration: Add aliquots of APQ stock (dissolved in the same 40% DMSO buffer to prevent dilution errors) to the cuvette.

    • Range: 0 to 10 molar equivalents relative to heme.

  • Measurement: Mix and incubate for 2–5 minutes after each addition. Record the spectrum.

    • Observation: You should see a sharp decrease at 402 nm and the formation of an isosbestic point (indicating a clean 1:1 equilibrium).

  • Calculation: Use the Benesi-Hildebrand equation or non-linear least squares fitting:

    
    
    Where 
    
    
    
    is the concentration of free APQ.

Functional Validation: -Hematin Inhibition

Binding affinity (


) must be validated by functional inhibition (IC50).

Protocol (NP-40 Mediated):

  • Reaction Mix: Combine 100 µM Hemin, 200 mM Acetate Buffer (pH 5.0), and APQ (varying concentrations).

  • Initiator: Add NP-40 (detergent) to induce crystallization.

  • Incubation: 37°C for 12–24 hours.

  • Quantification:

    • Solubilize unreacted heme with Pyridine/Hemochromogen reagent.

    • Read Absorbance at 405 nm.

    • Lower absorbance = Higher crystallization (Low Drug Activity).

    • Higher absorbance = High inhibition (High Drug Activity).

References

  • Egan, T. J., et al. (2000). "Thermodynamic factors controlling the interaction of quinoline antimalarial drugs with ferriprotoporphyrin IX." Journal of Inorganic Biochemistry.

  • O'Neill, P. M., et al. (2009). "Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents." ChemMedChem.

  • Warhurst, D. C. (1981). "The quinine-haemin interaction and its relationship to antimalarial activity."[1][2][3][4] Biochemical Pharmacology.

  • Ncokazi, K. K., & Egan, T. J. (2005). "Amodiaquine and chloroquine interfere with hemozoin formation by common mechanisms." Antimicrobial Agents and Chemotherapy.[3][5]

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Amopyroquin Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals working to advance global health, the integrity of your work extends beyond the benchtop to the responsible management of every compound in your laboratory. Amopyroquin hydrochloride, a potent antimalarial agent, demands meticulous handling not only during experimentation but also through to its final disposal. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework to ensure the safe and compliant disposal of this compound waste, thereby protecting both laboratory personnel and the environment.

Core Principles of this compound Waste Management

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, the foundational principle of its disposal is the prevention of its release into the environment. Under no circumstances should this compound or its waste be disposed of down the drain[2][3]. All waste streams containing this compound must be treated as hazardous waste and managed in accordance with local, state, and federal regulations[4][5][6].

The U.S. Environmental Protection Agency (EPA) has established specific management standards for hazardous waste pharmaceuticals, which provide a framework for compliant disposal[3][7][8]. Academic laboratories may be subject to alternative requirements under Subpart K of the Resource Conservation and Recovery Act (RCRA), which allows for more flexibility in waste accumulation and determination[5]. It is imperative that all laboratory personnel are trained on these regulations and the facility's specific hazardous waste management plan[1][6].

Immediate Safety and Spill Response

Before handling this compound, it is crucial to be prepared for accidental spills. A well-stocked spill kit and a clear understanding of emergency procedures are non-negotiable.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. When handling this compound in any form, the following should be worn:

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or neoprene gloves, double-glovedPrevents dermal absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture[9].
Eye Protection Chemical splash goggles or a face shieldProtects eyes from dust particles and splashes of solutions.
Lab Coat Disposable or dedicated, fluid-resistant lab coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a containment device to prevent inhalation.
Spill Cleanup Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with an absorbent material, such as a spill pad or vermiculite, to prevent it from becoming airborne.

    • For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.

  • Clean the Spill:

    • Carefully sweep the absorbed solid material or wipe the absorbed liquid from the outside in, placing all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area:

    • Wash the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste[6].

  • Dispose of Waste: Seal the hazardous waste container and label it clearly.

  • Report the Incident: Follow your institution's protocol for reporting chemical spills.

Step-by-Step Disposal Procedures for this compound Waste

The proper disposal of this compound waste involves segregating different waste streams and preparing them for collection by a licensed hazardous waste disposal company. High-temperature incineration is the preferred final disposal method for hazardous pharmaceutical waste[6].

Waste Stream Segregation

Proper segregation at the point of generation is critical for safe and efficient disposal.

Caption: Decision workflow for the segregation and disposal of this compound waste streams.

Protocol 1: Disposal of Unused/Expired this compound Powder
  • Container Selection: Use a dedicated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The label must include:

    • "Hazardous Waste"

    • "this compound"

    • The hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

  • Transfer: Carefully transfer the powder into the waste container inside a chemical fume hood to minimize inhalation risk.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

Protocol 2: Disposal of Aqueous and Organic Solutions
  • Segregation: Do not mix aqueous and organic waste streams. Halogenated and non-halogenated solvent waste should also be kept separate.

  • Container Selection: Use appropriate, labeled hazardous waste containers for each solvent type.

  • Transfer: Pour the waste solutions into the designated containers using a funnel to prevent spills.

  • Storage: Keep containers sealed when not in use and store them in the designated hazardous waste accumulation area.

Protocol 3: Disposal of Contaminated Labware and PPE
  • Collection: Place all contaminated solid waste, including gloves, pipette tips, vials, and contaminated paper towels, into a designated hazardous waste container lined with a heavy-duty plastic bag[6].

  • Decontamination of Reusable Glassware: If glassware is to be reused, it must be thoroughly decontaminated. A triple rinse with a suitable solvent, followed by washing with a laboratory detergent and a final rinse with deionized water is recommended. The initial solvent rinses must be collected as hazardous waste.

  • Labeling and Storage: Seal and label the container as described in Protocol 1 and store it in the designated area.

Protocol 4: Disposal of Contaminated Sharps
  • Container: Immediately place all sharps contaminated with this compound into a puncture-proof, leak-proof sharps container that is clearly labeled as "Hazardous Waste"[10][11][12].

  • Do Not Overfill: Do not fill the sharps container beyond the indicated fill line[10].

  • Storage and Disposal: Once full, seal the container and manage it as hazardous waste for collection by a licensed disposal company. In some cases, sharps contaminated with hazardous pharmaceuticals are incinerated[10].

In-Lab Pre-treatment of Aqueous this compound Waste (Advanced Protocol)

For laboratories with the appropriate expertise and safety controls, chemical degradation can be employed as a pre-treatment step to reduce the hazardous nature of aqueous this compound waste before it is collected for final disposal. This protocol is based on the known susceptibility of similar compounds to oxidation.

Disclaimer: This is a generalized protocol and must be validated on a small scale under controlled conditions before being implemented for larger quantities of waste. The reaction products should be considered hazardous until proven otherwise by analytical methods.

Principle of Oxidative Degradation

Strong oxidizing agents like potassium permanganate can be effective in degrading pharmaceutical compounds in wastewater[13][14][15]. The reaction breaks down the complex organic molecule into smaller, less toxic components.

Experimental Protocol: Degradation using Potassium Permanganate
  • Preparation:

    • Work in a certified chemical fume hood.

    • Wear all appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty gloves.

    • Have a quench solution (e.g., sodium bisulfite) readily available.

  • Procedure:

    • For every 100 mL of aqueous this compound waste, slowly add a 5% (w/v) solution of potassium permanganate while stirring.

    • Continue adding the potassium permanganate solution until a faint, persistent purple color remains, indicating an excess of the oxidizing agent.

    • Allow the reaction to proceed for at least 2 hours at room temperature with continuous stirring.

  • Quenching:

    • Slowly add a 10% (w/v) solution of sodium bisulfite to the reaction mixture until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Neutralization and Disposal:

    • Check the pH of the solution and adjust it to between 6 and 8 with sodium hydroxide or sulfuric acid, as needed[16].

    • Allow the manganese dioxide to settle.

    • Decant the supernatant and collect it as hazardous aqueous waste.

    • Collect the manganese dioxide precipitate as solid hazardous waste.

Caption: Workflow for the in-lab oxidative pre-treatment of aqueous this compound waste.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By implementing these procedures, laboratories can ensure the safety of their personnel, protect the environment, and maintain the highest standards of scientific integrity. This commitment to safety and environmental stewardship is integral to the trust placed in the research community to innovate for a healthier future.

References

  • Li, G. (2011). Treatment of Pharmaceutical Wastewater by Potassium Permanganate.
  • Supabroob, J., & Sangadkit, W. (2018). Rapid Destruction of Biorecalcitrant Micropollutants in Pharmaceutical Wastewater Using Temperature-Elevated, Wet Hydrogen-Peroxide Oxidation. International Journal of Environmental and Ecological Engineering, 12(8), 496-499.
  • DC Chemicals. (n.d.). Amopyroquine MSDS.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Bray, P. G., Hawley, S. R., & Ward, S. A. (1996). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy, 40(12), 2771–2777.
  • Ofudje, E. A., et al. (2024). Pharmaceutical effluent degradation using hydrogen peroxide-supported zerovalent iron nanoparticles catalyst. Scientific Reports, 14(1), 24627.
  • United Nations Office on Drugs and Crime. (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Lunn, G., & Sansone, E. B. (1991). Potassium permanganate can be used for degrading hazardous compounds. Journal of the American Chemical Society, 113(18), 6912-6917.
  • NHS Specialist Pharmacy Service. (2025, December 23).
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
  • Gutsell, G., et al. (2007). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Letters in Organic Chemistry, 4(1), 23-26.
  • U.S. Food and Drug Administration. (n.d.). How to Get Rid of a Sharps Container.
  • Senthilnathan, S., & Philip, L. (2014). Pharmaceutical waste water treatment using Hydrogen peroxide oxidation method. International Journal of ChemTech Research, 6(9), 4253-4259.
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
  • Singh, R. P., et al. (2016). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645-3649.
  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878.
  • Wayne State University. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Occupational Safety and Health Administration. (n.d.).
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.).
  • Kumar, A., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1), 006-016.
  • Li, G. (2011). Treatment of Pharmaceutical Wastewater by Potassium Permanganate.
  • O'Neill, P. A. (2019, February 24). Quinoline Series: Synthesis. openlabnotebooks.org.
  • LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal.
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs.
  • Polar Labs. (2025, May 27).
  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • Centers for Disease Control and Prevention. (2024, December 16).
  • Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Segura, Y., et al. (2013). Effective pharmaceutical wastewater degradation by Fenton oxidation with zero-valent iron. Water Science and Technology, 68(1), 125-131.
  • Noah Chemicals. (2025, August 8).
  • The DeRisi Lab - University of California San Francisco. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model.
  • Sanofi. (n.d.). Patient Information Regarding Disposal of Sharps and Medical Waste.
  • Oxford Health. (2022, September 15).
  • de Kock, C., et al. (2015). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 10(6), e0128442.
  • Central Michigan University. (n.d.).
  • Benchchem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Stericycle. (2024, June 4). Understanding Sharps Waste & Proper Needle Disposal.
  • Stericycle. (2026, February 2).
  • Federal Register. (2023, April 27).

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling Amopyroquin Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, particularly in the vital area of antimalarial research, the safe and effective handling of potent chemical compounds is paramount. Amopyroquin hydrochloride, a 4-aminoquinoline derivative structurally similar to amodiaquine, requires meticulous attention to safety protocols to protect both the researcher and the integrity of the experiment.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking work can proceed with confidence and precision.

Understanding the Hazard: A Toxicological Overview

This compound (CAS No: 10350-81-9) is classified as harmful if swallowed and very toxic to aquatic life.[2] While comprehensive toxicological data for this compound is not as readily available as for its analogue, amodiaquine, its structural class as a halogenated aromatic amine necessitates a cautious approach.[3] Compounds in this family can be irritants and sensitizers, and due to their biological activity, should be treated as potent pharmaceutical ingredients.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.DC Chemicals MSDS
Aquatic Toxicity Very toxic to aquatic life.DC Chemicals MSDS
Potential Irritant Based on structurally similar compounds like amodiaquine, may cause skin, eye, and respiratory irritation.[4]Inferred from Amodiaquine SDS
Potent Compound Due to its pharmacological activity, it should be handled with containment strategies suitable for potent compounds.General Pharmaceutical Guidance

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following protocol is designed to create a robust barrier between the researcher and the compound.

Required Personal Protective Equipment
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile, chemotherapy-rated gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[5]
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or airborne particles.[5]
Lab Coat/Gown A disposable, back-closing gown made of a non-linting and impermeable material.Protects skin and personal clothing from contamination.[5]
Respiratory Protection A fit-tested N95 respirator or higher, used in conjunction with a fume hood or biological safety cabinet.Minimizes the inhalation of airborne particles, especially when handling the powdered form of the compound.[5]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.[5]
PPE Donning and Doffing Workflow

Proper donning and doffing procedures are critical to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning Procedure (Clean Area) cluster_doffing Doffing Procedure (Anteroom/Exit) d1 1. Shoe Covers d2 2. Gown d1->d2 d3 3. Respirator d2->d3 d4 4. Eye Protection d3->d4 d5 5. Inner Gloves d4->d5 d6 6. Outer Gloves d5->d6 f1 1. Outer Gloves f2 2. Gown & Inner Gloves (removed together) f1->f2 f3 3. Shoe Covers f2->f3 f4 4. Eye Protection f3->f4 f5 5. Respirator f4->f5 f6 6. Hand Washing f5->f6

Figure 1: Standardized workflow for donning and doffing Personal Protective Equipment.

Engineering Controls: Your First Line of Defense

While PPE is essential, engineering controls are designed to minimize exposure at the source.

  • Chemical Fume Hood or Biological Safety Cabinet (BSC): All handling of this compound powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a Class II BSC.[6][7] This ensures that any airborne particles are effectively contained and exhausted away from the user.

  • Ventilation: The laboratory should have a dedicated, single-pass air handling system to prevent the recirculation of contaminated air.[7][8] The handling area should be under negative pressure relative to adjacent spaces to prevent contaminants from escaping.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the reproducibility of your experiments.

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, and place them inside the fume hood or BSC before you begin.

    • Ensure a spill kit is readily accessible.

  • Weighing and Solution Preparation:

    • Don all required PPE as per the donning procedure.

    • Perform all manipulations of the solid compound within the fume hood or BSC.

    • Use a dedicated set of spatulas and weighing boats for this compound.

    • When preparing solutions, add the solvent to the solid slowly to avoid generating dust.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood or BSC with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse).

    • Carefully wipe down the exterior of all containers before removing them from the containment area.

    • Dispose of all contaminated disposable materials in the designated hazardous waste stream.

    • Follow the prescribed doffing procedure for PPE.

    • Thoroughly wash your hands with soap and water after removing all PPE.

Spill Management: A Plan for the Unexpected

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity.

    • If the spill is large or involves a significant amount of airborne powder, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment and Cleanup (for small, manageable spills):

    • Ensure you are wearing the full complement of PPE, including respiratory protection.[5]

    • If the spill is a liquid, cover it with an absorbent material from a chemical spill kit, working from the outside in.[9][10]

    • If the spill is a powder, gently cover it with damp absorbent paper towels to avoid creating dust.

    • Carefully collect all contaminated materials into a clearly labeled hazardous waste bag or container.[9][10]

  • Decontamination:

    • Clean the spill area three times with a detergent solution, followed by a water rinse.[11]

    • Dispose of all cleanup materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is essential to protect the environment.[6]

  • Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleanup materials, must be segregated into a dedicated, clearly labeled hazardous waste container.[12]

  • Waste Containers: Use leak-proof, sealable containers for all waste.[12]

  • Disposal Route: As a halogenated aromatic compound, this compound waste should not be disposed of down the drain. It must be collected by a licensed hazardous waste disposal company for incineration at a regulated facility.[6] Contact your institution's EHS department to arrange for pickup.

By integrating these detailed safety and handling protocols into your daily laboratory practice, you can confidently and responsibly advance your critical research while ensuring the well-being of yourself and your colleagues.

References

  • ASHENHURST, J. (2023). Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. Available at: [Link]

  • Lurie Children's. (n.d.). Administrative Policy and Procedure Manual Pharmaceutical Waste Management. Ann & Robert H. Lurie Children's Hospital of Chicago.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Available at: [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Available at: [Link]

  • WIT Press. (n.d.). Handling of high potency drugs: process and containment. Available at: [Link]

  • BioProcess International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Available at: [Link]

  • Romero, A. H., & Delgado, G. E. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Available at: [Link]

  • Polovich, M., & Martin, S. (2011). Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

  • BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. Available at: [Link]

  • PubChem. (n.d.). Amopyroquine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • University of Nottingham. (n.d.). Decontamination procedures. Available at: [Link]

  • Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke Occupational & Environmental Safety Office. Available at: [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Amopyroquin hydrochloride
Reactant of Route 2
Reactant of Route 2
Amopyroquin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.